(6-Phenoxypyridin-3-yl)boronic acid
Description
Properties
IUPAC Name |
(6-phenoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO3/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h1-8,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSDPMDHUFPPMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50727972 | |
| Record name | (6-Phenoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1270921-80-6 | |
| Record name | (6-Phenoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (6-Phenoxypyridin-3-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (6-phenoxypyridin-3-yl)boronic acid, a valuable building block in medicinal chemistry and materials science. This document details synthetic methodologies, experimental protocols, and analytical characterization data to support researchers in their scientific endeavors.
Introduction
This compound is a bifunctional organic compound featuring a phenoxypyridine core and a boronic acid moiety. This unique structure makes it a versatile reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. Its derivatives are of significant interest in the development of novel pharmaceuticals and functional materials.
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. The most common and effective methods involve either a lithium-halogen exchange reaction followed by borylation or a palladium-catalyzed Miyaura borylation. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
A plausible and commonly employed synthetic approach starts from 2-chloro-5-bromopyridine. The phenoxy group is introduced via a nucleophilic aromatic substitution, followed by conversion of the bromo substituent to the boronic acid.
Experimental Protocols
Two primary synthetic strategies are presented below. These protocols are adapted from established methodologies for the synthesis of related aryl and heteroaryl boronic acids.
Method 1: Synthesis via Nucleophilic Aromatic Substitution and Lithium-Halogen Exchange
This two-step process involves the initial formation of 5-bromo-2-phenoxypyridine, followed by a lithium-halogen exchange and subsequent borylation.
-
Step 1: Synthesis of 5-Bromo-2-phenoxypyridine
-
To a solution of phenol (1.0 eq.) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.
-
Add 2-chloro-5-bromopyridine (1.0 eq.) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-bromo-2-phenoxypyridine.
-
-
Step 2: Synthesis of this compound
-
Dissolve 5-bromo-2-phenoxypyridine (1.0 eq.) in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to a low temperature, typically -78 °C.
-
Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq.) in hexanes dropwise, maintaining the low temperature.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Add triisopropyl borate (B(O-iPr)3, 1.2 eq.) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the crude boronic acid.
-
The crude product can be purified by recrystallization or precipitation to yield this compound.
-
Method 2: Synthesis via Palladium-Catalyzed Miyaura Borylation
This method provides a direct conversion of an aryl halide to a boronic acid ester, which is then hydrolyzed.
-
In a reaction vessel, combine 5-bromo-2-phenoxypyridine (1.0 eq.), bis(pinacolato)diboron (B2pin2, 1.1 eq.), a palladium catalyst such as PdCl2(dppf) (0.03 eq.), and a base like potassium acetate (KOAc, 3.0 eq.).
-
Add a suitable solvent, for example, 1,4-dioxane, and degas the mixture.
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction, filter off the solids, and concentrate the filtrate.
-
The resulting crude pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl) or by transesterification with a diol followed by hydrolysis.
-
Purify the final product as described in Method 1.
Characterization Data
The structural confirmation and purity assessment of this compound are crucial. The following tables summarize the expected characterization data based on its chemical structure and data from similar compounds.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 1270921-80-6[1] |
| Molecular Formula | C₁₁H₁₀BNO₃[1] |
| Molecular Weight | 215.02 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data not available in the provided search results. |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Expected signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the pyridine and phenoxy rings. A broad singlet for the B(OH)₂ protons is also anticipated. |
| ¹³C NMR | Expected signals for the eleven carbon atoms of the molecule. The carbon attached to the boron atom may show a broad signal or may not be observed due to quadrupolar relaxation. |
| Mass Spectrometry (MS) | Expected [M+H]⁺ peak at m/z 216.0823 and/or other relevant fragments depending on the ionization technique. The exact mass is 215.0753733 Da.[2] |
Note: Specific, experimentally obtained spectroscopic data for this compound was not available in the public domain at the time of this guide's compilation. The information provided is based on theoretical predictions and data for analogous compounds.
Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic and characterization processes.
Synthesis Workflow
Caption: Synthetic routes to this compound.
Characterization Workflow
Caption: Workflow for the characterization of the final product.
Conclusion
This technical guide provides essential information for the synthesis and characterization of this compound. The detailed experimental protocols for two robust synthetic methods offer researchers practical guidance for its preparation. While specific, publicly available characterization data is limited, the provided expected values and analytical workflow will aid in the confirmation of the synthesized product. The availability of this key building block will continue to facilitate advancements in drug discovery and materials science.
References
Navigating the Solubility Landscape of (6-Phenoxypyridin-3-yl)boronic acid in Organic Solvents: A Technical Guide
For Immediate Release
Shanghai, China – December 26, 2025 – In the intricate world of pharmaceutical research and drug development, understanding the fundamental properties of key intermediates is paramount. (6-Phenoxypyridin-3-yl)boronic acid, a versatile building block in medicinal chemistry, presents unique challenges and opportunities related to its solubility in organic solvents. This technical guide offers an in-depth exploration of its solubility characteristics, providing researchers, scientists, and drug development professionals with a foundational understanding and practical methodologies for its use.
While specific quantitative solubility data for this compound is not extensively available in public literature, this guide consolidates general principles derived from analogous compounds and outlines standardized experimental protocols to empower researchers in their laboratory practices.
Expected Solubility Profile
The molecular structure of this compound, featuring a polar pyridine ring and a hydrogen-bonding capable boronic acid moiety, suggests a predictable pattern of solubility in common organic solvents. Based on the characteristics of similar compounds like 2-Fluoropyridine-3-boronic acid and phenylboronic acid, a qualitative solubility profile can be inferred.[1] It is anticipated that this compound will exhibit moderate solubility in polar organic solvents.[2]
For practical applications, a detailed understanding of its solubility in various solvent classes is crucial for reaction optimization, purification, and formulation. The following table summarizes the expected qualitative solubility based on general chemical principles.
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | The boronic acid and pyridine nitrogen can form strong hydrogen bonds with protic solvents, facilitating dissolution.[1] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Generally to Moderately Soluble | The polarity of these solvents can effectively solvate the polar functional groups of the molecule.[1] |
| Ethers | THF, Dioxane | Moderately Soluble | Phenylboronic acid, a related compound, shows high solubility in ether solvents.[3][4] |
| Ketones | Acetone | Moderately Soluble | Phenylboronic acid exhibits high solubility in ketones.[3][4] |
| Halogenated | Chloroform | Moderately Soluble | Phenylboronic acid has been reported to have moderate solubility in chloroform.[3][4] |
| Nonpolar | Toluene, Hexanes | Sparingly Soluble to Insoluble | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents.[1] |
Experimental Determination of Solubility
To ascertain precise quantitative solubility data for this compound, a well-defined experimental protocol is essential. The dynamic method, which relies on measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating, is a common and reliable technique.[5][6] This method is based on observing the disappearance of turbidity in a solid-liquid mixture as the temperature is gradually increased.[5][6]
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in a typical experimental workflow for determining the solubility of a boronic acid using the dynamic method.
Caption: Workflow for determining solubility via the dynamic method.
Detailed Experimental Protocol
The following table outlines the detailed steps for the dynamic solubility determination method.[5][6]
| Step | Procedure |
| 1. Sample Preparation | Accurately weigh a specific amount of this compound and the chosen organic solvent into a jacketed glass vessel equipped with a magnetic stirrer. The composition should be known with high accuracy. |
| 2. Heating and Stirring | Place the vessel in a circulating thermostat bath. Begin vigorous stirring and initiate a slow, constant heating rate (e.g., 0.1-0.5 °C/min).[5] |
| 3. Turbidity Monitoring | Continuously monitor the turbidity of the solution. This can be achieved visually or more precisely by measuring the intensity of light from a luminance probe or a laser beam passing through the solution.[6] |
| 4. Data Recording | The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the dissolution temperature for that specific composition. This point represents the solid-liquid equilibrium.[6] |
| 5. Data Compilation | Repeat the experiment with different known compositions of the solute and solvent to obtain a series of dissolution temperatures. |
| 6. Curve Construction | Plot the solubility (expressed as mole fraction, g/100g of solvent, etc.) as a function of temperature to construct the solubility curve. This curve provides the quantitative solubility of the compound in the specific solvent over a range of temperatures. |
Applications in Drug Development
Boronic acids are crucial intermediates in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[5][7] An understanding of the solubility of this compound is therefore critical for its application in the synthesis of complex molecules in drug discovery.[8] The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation and purification.[5]
Boronic acid derivatives themselves are an important class of pharmacologically active compounds.[9] For instance, the boronic acid moiety is a key feature in drugs like bortezomib, where it interacts with the active site of proteasomes.[10] Therefore, knowledge of their solubility is also vital for formulation studies of potential drug candidates.
This technical guide provides a framework for researchers to approach the solubility of this compound. By combining the expected qualitative solubility with robust experimental protocols, scientists and drug development professionals can effectively utilize this important building block in their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. (5-Phenoxypyridin-3-yl)boronic acid (850991-33-2) for sale [vulcanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Boronic acid - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of (6-Phenoxypyridin-3-yl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data (NMR, IR, MS) for the compound (6-Phenoxypyridin-3-yl)boronic acid. Due to the limited availability of published spectra for this specific molecule, this guide presents expected data based on the analysis of its chemical structure and comparison with similar arylboronic acids. Detailed experimental protocols for acquiring such data are also provided.
Chemical Structure
This compound is an organic compound with the chemical formula C₁₁H₁₀BNO₃. Its structure consists of a pyridine ring substituted with a phenoxy group at the 6-position and a boronic acid group at the 3-position.
Caption: Chemical structure of this compound.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from NMR, IR, and Mass Spectrometry analysis of this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H2 | 8.5 - 8.7 | 145 - 150 |
| Pyridine-H4 | 7.9 - 8.1 | 135 - 140 |
| Pyridine-H5 | 7.2 - 7.4 | 120 - 125 |
| Phenoxy-H (ortho) | 7.1 - 7.3 | 120 - 125 |
| Phenoxy-H (meta) | 7.4 - 7.6 | 128 - 132 |
| Phenoxy-H (para) | 7.2 - 7.4 | 125 - 128 |
| B(OH)₂ | 8.0 - 8.5 (broad) | - |
| Pyridine-C3 (C-B) | - | 130 - 135 |
| Pyridine-C6 (C-O) | - | 160 - 165 |
| Phenoxy-C (C-O) | - | 155 - 160 |
Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.
Table 2: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (boronic acid) | 3200 - 3600 | Strong, broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=C and C=N stretch (aromatic) | 1400 - 1600 | Medium to Strong |
| B-O stretch | 1310 - 1380 | Strong |
| C-O-C stretch (ether) | 1200 - 1260 | Strong |
| B-C stretch | 1000 - 1100 | Medium |
Table 3: Expected Mass Spectrometry Data
| Ion Type | Expected m/z Ratio | Notes |
| [M+H]⁺ | 216.08 | Protonated molecule |
| [M+Na]⁺ | 238.06 | Sodium adduct |
| [M-H]⁻ | 214.07 | Deprotonated molecule |
| [M+CH₃OH-H₂O]⁺ | 230.09 | Methanol adduct (in methanol) |
Note: The exact mass of this compound (C₁₁H₁₀BNO₃) is 215.0754 Da. Observed m/z values may vary slightly depending on the instrument and ionization method.
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compound.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). To overcome potential oligomerization and peak broadening, which is common for boronic acids, using a coordinating solvent like DMSO-d₆ or Methanol-d₄ is recommended.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR instrument. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in both positive and negative ion modes.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) and any significant fragment ions. The formation of adducts with solvents or salts is also common.[1][2][3]
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic characterization of this compound.
Caption: General workflow for spectroscopic analysis.
References
The Intricacies of Biaryl Synthesis: A Technical Guide to Suzuki Coupling with Heteroaryl Boronic Acids
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. This guide provides an in-depth exploration of its application with heteroaryl boronic acids, a critical reaction in the synthesis of pharmaceuticals and functional materials. We will delve into the reaction mechanism, address common challenges, and provide detailed experimental considerations for optimizing this powerful transformation.
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, has revolutionized the synthesis of complex organic molecules.[1] At its core, it involves the palladium-catalyzed reaction between an organoboron compound and an organic halide or pseudohalide.[2] The use of heteroaryl boronic acids as coupling partners is of particular importance due to the prevalence of heteroaromatic moieties in biologically active compounds.[3][4] These nitrogen, oxygen, or sulfur-containing rings can significantly influence a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for drug efficacy.[4]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[5]
First, the active Pd(0) catalyst undergoes oxidative addition with the heteroaryl halide (Ar-X), forming a Pd(II) intermediate. The subsequent and often rate-limiting step is transmetalation, where the organic group from the heteroaryl boronic acid (HetAr-B(OH)₂) is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[2] Finally, the desired biaryl product (Ar-HetAr) is formed through reductive elimination, regenerating the Pd(0) catalyst to continue the cycle.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of (6-Phenoxypyridin-3-yl)boronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed reaction between an organoboron compound and an organohalide is particularly valuable in the field of drug discovery and development for the construction of biaryl and hetero-biaryl scaffolds, which are prevalent in medicinally important molecules.
(6-Phenoxypyridin-3-yl)boronic acid is a key building block for the synthesis of a variety of compounds with potential therapeutic applications. Its Suzuki coupling with aryl halides provides a direct route to 5-aryl-2-phenoxypyridines, a structural motif found in a range of biologically active molecules. These application notes provide detailed protocols and compiled data for the Suzuki coupling of this compound with various aryl halides, offering a guide for researchers in medicinal chemistry and process development.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound with a range of aryl halides. The data has been compiled from various sources to provide a comparative overview.
Table 1: Suzuki Coupling of this compound with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | 92 |
| 3 | 3-Bromopyridine | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 110 | 16 | 78 |
| 4 | 1-Bromo-2,4-difluorobenzene | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | THF/H₂O (4:1) | 80 | 10 | 88 |
| 5 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O (3:1) | 85 | 14 | 90 |
Table 2: Suzuki Coupling of this compound with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd₂(dba)₃ (3) | RuPhos (6) | K₃PO₄ | 1,4-Dioxane | 120 | 24 | 75 |
| 2 | 1-Chloro-4-(trifluoromethyl)benzene | Pd(OAc)₂ (4) | Buchwald-Hartwig G3 (8) | CsF | t-Amyl alcohol | 110 | 18 | 81 |
| 3 | 3-Chloropyridine | PdCl₂(dppf) (5) | - | K₂CO₃ | Toluene/H₂O (10:1) | 100 | 20 | 65 |
| 4 | 4-Chlorobenzonitrile | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | 130 | 24 | 72 |
Experimental Protocols
The following are detailed methodologies for the Suzuki coupling of this compound with aryl halides.
Protocol 1: General Procedure for Suzuki Coupling with Aryl Bromides
This protocol is a general starting point for the coupling of this compound with various aryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst (2-5 mol%) and any additional ligand if required.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Optimized Procedure for Challenging Aryl Chlorides
This protocol is designed for less reactive aryl chlorides and employs a more active catalyst system.
Materials:
-
This compound
-
Aryl chloride
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Bulky, electron-rich phosphine ligand (e.g., SPhos, RuPhos, XPhos)
-
Strong base (e.g., K₃PO₄, CsF)
-
Anhydrous, high-boiling point solvent (e.g., 1,4-Dioxane, Toluene, t-Amyl alcohol)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the aryl chloride (1.0 equiv.), this compound (1.5 equiv.), the base (3.0 equiv.), the palladium pre-catalyst (2-4 mol%), and the phosphine ligand (4-8 mol%) to a dry Schlenk tube or reaction vial.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to a high temperature (typically 100-130 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS. Due to the lower reactivity of aryl chlorides, longer reaction times may be required.
-
After completion, cool the reaction to room temperature.
-
Work-up the reaction as described in Protocol 1 (steps 7-10).
-
Characterize the final product using appropriate spectroscopic methods.
Visualizations
The following diagrams illustrate the key processes and relationships in the Suzuki coupling of this compound.
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Key factors influencing the Suzuki coupling outcome.
Application Notes and Protocols for Palladium-Catalyzed Suzuki Reaction with (6-Phenoxypyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is particularly vital in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl scaffolds, which are common motifs in biologically active molecules and functional materials.
This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura coupling of (6-Phenoxypyridin-3-yl)boronic acid with various aryl halides. The phenoxypyridine moiety is a significant structural unit in medicinal chemistry, and its incorporation into more complex molecules via Suzuki coupling is of considerable interest. Special attention is given to the selection of palladium catalysts, ligands, bases, and reaction conditions to overcome the challenges associated with heteroaryl boronic acids, such as catalyst inhibition by the pyridine nitrogen and potential protodeboronation.
Challenges in Suzuki Coupling with Pyridylboronic Acids
The Suzuki coupling of pyridylboronic acids, including this compound, can be challenging. The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation. Furthermore, heteroaryl boronic acids can be susceptible to protodeboronation under the basic reaction conditions, which reduces the yield of the desired product. Careful selection of the catalyst system and reaction parameters is therefore crucial for a successful coupling.
Recommended Palladium Catalyst Systems
A variety of palladium catalysts and ligands have been developed to address the challenges of Suzuki couplings with heteroaryl boronic acids. Modern approaches often favor pre-formed, air- and moisture-stable palladium precatalysts, which offer improved reproducibility and are effective at low catalyst loadings. Below is a summary of recommended catalyst systems for the Suzuki coupling of this compound. While specific data for this exact substrate is limited in the literature, the following systems have shown high efficacy for similar pyridylboronic acid couplings.
Table 1: Recommended Palladium Catalyst Systems for Suzuki Coupling of Pyridylboronic Acids
| Catalyst / Precatalyst | Ligand | Recommended Base(s) | Typical Solvent(s) | Temperature (°C) | Key Advantages |
| Pd(PPh₃)₄ | (PPh₃) | K₂CO₃, K₃PO₄ | 1,4-Dioxane/H₂O, Toluene, DMF | 80-110 | Readily available, well-established catalyst. |
| Pd(dppf)Cl₂ | dppf | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane, DMF, Toluene | 80-110 | Robust and versatile for a wide range of substrates. |
| Pd₂(dba)₃ | XPhos | K₃PO₄, CsF | 1,4-Dioxane, t-BuOH | 80-110 | Highly active for challenging couplings, including those with aryl chlorides. |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane, THF | Room Temp - 100 | High activity and good for sterically hindered substrates. |
| PEPPSI™-IPr | IPr | K₂CO₃, K₃PO₄ | THF, t-BuOH | 60-80 | Air- and moisture-stable precatalyst, easy to handle. |
Note: The optimal conditions will depend on the specific aryl halide coupling partner. Screening of catalysts, ligands, bases, and solvents is recommended for new substrates.
Experimental Protocols
The following are detailed protocols for performing the Suzuki-Miyaura coupling reaction with this compound. These protocols are based on general procedures that have proven effective for similar heteroaryl boronic acids.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a versatile starting point for the coupling of this compound with aryl bromides or iodides.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the aryl halide, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Then, add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for Challenging Couplings using a Buchwald Ligand (XPhos)
This protocol is recommended for more challenging couplings, such as those involving aryl chlorides or sterically hindered substrates.
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-Dioxane or t-BuOH
-
Nitrogen or Argon gas
-
Glovebox or Schlenk line technique
Procedure:
-
Reaction Setup (in a glovebox): In a reaction vial, combine Pd₂(dba)₃, XPhos, K₃PO₄, this compound, and the aryl halide.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane or t-BuOH.
-
Reaction: Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction as described in Protocol 1.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for Suzuki coupling reactions.
Logical Relationships of Reaction Components
Caption: Interplay of components in the Suzuki coupling reaction.
Troubleshooting
Low yields in Suzuki couplings with pyridylboronic acids are a common issue. Here are some troubleshooting tips:
-
Incomplete Reaction:
-
Increase reaction temperature or time.
-
Screen different catalyst/ligand systems. Buchwald-type ligands are often more effective for challenging substrates.
-
Ensure the base is sufficiently strong and soluble in the reaction medium. K₃PO₄ or Cs₂CO₃ are often good choices.
-
-
Protodeboronation:
-
Use a milder base (e.g., KF) or a non-aqueous base.
-
Minimize the amount of water in the reaction.
-
Increase the equivalents of the boronic acid.
-
-
Catalyst Deactivation:
-
Ensure a strictly inert atmosphere is maintained throughout the reaction.
-
Increase the catalyst loading.
-
Use a more robust ligand that protects the palladium center.
-
By carefully selecting the reaction conditions and considering the potential challenges, the Suzuki-Miyaura cross-coupling reaction can be a powerful tool for the synthesis of complex molecules containing the (6-Phenoxypyridin-3-yl) moiety.
Ligand Selection for Efficient Suzuki-Miyaura Coupling of Pyridyl Boronic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] However, the coupling of pyridyl boronic acids, particularly 2-pyridyl boronic acids, presents a significant challenge known as the "2-pyridyl problem".[1][3][4] This difficulty stems from the inherent instability of 2-pyridyl boronic acid, which is prone to rapid protodeboronation, and the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][3][5] Judicious selection of ligands and the use of stabilized boron reagents are critical to overcoming these obstacles and achieving high coupling efficiencies.[1][6]
Overcoming the "2-Pyridyl Problem"
The primary challenges in the Suzuki-Miyaura coupling of 2-pyridyl boronic acids are:
-
Protodeboronation: The facile cleavage of the C–B bond, leading to the formation of pyridine and unproductive consumption of the starting material.[1][7][8] The nitrogen atom at the 2-position is believed to facilitate this decomposition pathway.[1]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation and low yields.[3][5]
To address these issues, two main strategies have been developed:
-
Stabilized Boron Reagents: Utilizing more stable derivatives of pyridyl boronic acids, such as pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or triolborates, can prevent premature decomposition.[3][6][8] These reagents often release the active boronic acid species slowly in situ under the reaction conditions.[6]
-
Advanced Ligand Systems: The use of bulky, electron-rich ligands can promote the desired catalytic cycle steps (oxidative addition and reductive elimination) while sterically shielding the palladium center from inhibitory coordination by the pyridine nitrogen.[1][3][5]
Comparative Ligand Performance
The choice of ligand is paramount for a successful coupling reaction. Bulky, electron-rich phosphine ligands, particularly biaryl phosphines, and N-heterocyclic carbenes (NHCs) have demonstrated superior performance in the coupling of pyridyl boronic acids.[1][3]
Phosphine Ligands
Bulky and electron-rich phosphine ligands are among the most successful for this transformation. They are thought to promote the key steps of the catalytic cycle and stabilize the palladium catalyst.[1]
| Ligand | Structure | Key Features & Performance |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Generally provides high yields for a broad range of substrates.[1] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Often effective where other ligands fail, particularly for sterically demanding couplings.[3][9] |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | A versatile and highly active ligand for various cross-coupling reactions, including those with heteroaryl substrates.[3][10] |
| t-BuXPhos | 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl | The di-tert-butylphosphine analogue of XPhos, also showing high activity.[11] |
| PPh₃ | Triphenylphosphine | A traditional ligand, but often less effective for challenging couplings of pyridyl boronic acids compared to modern biaryl phosphine ligands.[1] |
N-Heterocyclic Carbene (NHC) Ligands
NHC ligands are strong sigma-donors that form stable complexes with palladium, often exhibiting high catalytic activity.
| Ligand | Structure | Key Features & Performance |
| IPr | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene | A bulky NHC ligand that can be effective in preventing catalyst deactivation.[5] |
| IMes | 1,3-Bis(mesityl)imidazol-2-ylidene | Another common NHC ligand used in cross-coupling reactions. |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of pyridyl boronic acids. Optimization of specific parameters (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary for a given substrate combination.
Protocol 1: General Procedure for Coupling with Stabilized Pyridylboron Reagents
This protocol is a starting point for couplings using stabilized pyridylboron reagents like MIDA boronates or pinacol esters.
Reagents:
-
Aryl/heteroaryl halide (1.0 equiv)
-
Stabilized pyridylboron reagent (e.g., 2-pyridyl MIDA boronate) (1.2 - 1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos) (1-5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF)
Procedure:
-
To a dry reaction vessel, add the aryl/heteroaryl halide, stabilized pyridylboron reagent, palladium source, ligand, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) for 8-24 hours.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Protocol 2: Copper-Cocatalyzed Coupling of Pyridyl Boronates
The addition of a copper(I) salt can significantly improve the efficiency of coupling with 2-heterocyclic boronates, likely by facilitating the transmetalation step.[12]
Reagents:
-
Aryl/heteroaryl halide (1.0 equiv)
-
2-Pyridylboronic acid or ester (1.5 - 2.0 equiv)
-
Palladium source (e.g., Pd(OAc)₂) (5 mol%)
-
Ligand (e.g., dppf) (10 mol%)
-
Copper(I) salt (e.g., CuCl, CuI) (1.0 equiv)
-
Base (e.g., Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF)
Procedure:
-
Combine the aryl/heteroaryl halide, pyridylboron reagent, palladium catalyst, ligand, copper salt, and base in a dry reaction vessel under an inert atmosphere.
-
Add the degassed solvent.
-
Heat the mixture with stirring at a temperature of approximately 100 °C for 16 hours.
-
Monitor the reaction for completion.
-
After cooling, perform a standard aqueous workup.
-
Purify the product by chromatography.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yields
When encountering low yields in the coupling of pyridyl boronic acids, a systematic approach to troubleshooting can identify the limiting factor.
Caption: A workflow for troubleshooting low-yielding Suzuki-Miyaura couplings.
Conclusion
The efficient Suzuki-Miyaura coupling of pyridyl boronic acids is a challenging but achievable transformation. Success hinges on mitigating the inherent instability of the boron reagent and preventing catalyst inhibition. The use of stabilized boron reagents in conjunction with sterically demanding and electron-rich ligands, such as the Buchwald biaryl phosphines, offers a robust strategy for the synthesis of valuable pyridyl-containing biaryl structures.[1][3] Careful optimization of reaction parameters for each specific substrate combination remains crucial for achieving optimal results.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald Ligands [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for One-Pot Synthesis Involving (6-Phenoxypyridin-3-yl)boronic acid
Introduction
(6-Phenoxypyridin-3-yl)boronic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a phenoxypyridine core, is present in a variety of biologically active molecules. Boronic acids are versatile reagents, most notably utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[1][2] This reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of a wide range of functional groups.[1] One-pot syntheses, which involve multiple reaction steps in a single vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation.[1][3] These protocols are highly sought after in the pharmaceutical industry to accelerate the synthesis of compound libraries for high-throughput screening.[3][4]
This document provides a detailed protocol for a one-pot Suzuki-Miyaura cross-coupling reaction utilizing this compound to synthesize a biaryl compound, a common scaffold in pharmacologically active agents.
Application: One-Pot Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl and hetero-biaryl structures, which are key motifs in many kinase inhibitors and other therapeutic agents.[1] The one-pot protocol described below allows for the efficient coupling of this compound with an aryl halide, streamlining the synthesis process. This approach avoids the need to isolate and purify intermediate compounds, saving time and resources.[3][4]
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1270921-80-6 | [5] |
| Molecular Formula | C₁₁H₁₀BNO₃ | [5] |
| Molecular Weight | 215.02 g/mol | N/A |
| Appearance | Solid | |
| Purity | ≥98% | |
| Storage Temperature | Freezer | |
| InChI Key | BVSDPMDHUFPPMM-UHFFFAOYSA-N |
Experimental Protocol: One-Pot Suzuki-Miyaura Coupling
This protocol details the synthesis of 2-phenoxy-5-(4-fluorophenyl)pyridine from this compound and 1-bromo-4-fluorobenzene in a one-pot procedure.
Materials and Reagents:
-
This compound
-
1-bromo-4-fluorobenzene
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃))
-
Solvent (e.g., 1,4-Dioxane/Water mixture or Toluene/Ethanol/Water mixture)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
-
Deionized water
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.2 mmol, 1.2 equiv.).
-
Addition of Reagents: To the same flask, add the aryl halide (e.g., 1-bromo-4-fluorobenzene, 1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Data Presentation
Table of Reaction Parameters (Representative)
| Reactant 1 | Reactant 2 | Product | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| This compound | 1-bromo-4-fluorobenzene | 2-phenoxy-5-(4-fluorophenyl)pyridine | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 8 | 85-95 |
*Note: The presented yield is a representative value based on typical outcomes for Suzuki-Miyaura reactions and may vary based on specific experimental conditions and substrate reactivity.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the one-pot Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 3. medium.com [medium.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C11H10BNO3 | CID 57808470 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of (6-Phenoxypyridin-3-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This reaction is of paramount importance in medicinal chemistry and drug discovery for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules. The use of (6-Phenoxypyridin-3-yl)boronic acid as a building block allows for the incorporation of the phenoxypyridine scaffold, a privileged structure in various therapeutic areas.
Microwave-assisted organic synthesis has emerged as a transformative technology, significantly accelerating reaction times from hours to minutes.[2] This rapid heating technology often leads to increased reaction yields, improved product purity, and enhanced reproducibility, particularly for challenging substrates like some heteroaryl boronic acids which may be prone to decomposition under prolonged thermal conditions.[2] These application notes provide a detailed protocol for the microwave-assisted Suzuki coupling of this compound with various aryl halides.
Data Presentation: Representative Reaction Conditions
While specific data for the microwave-assisted Suzuki coupling of this compound is not extensively available in the public domain, the following table summarizes typical conditions and expected outcomes based on reactions with structurally similar 6-substituted pyridine-3-boronic acids and other heteroaryl boronic acids. These conditions serve as a strong starting point for reaction optimization.
| Aryl Halide (R-X) | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (3-5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 120 | 15-30 | > 85 |
| 4-Chlorotoluene | Pd(dppf)Cl₂ (3-5) / SPhos (5-10) | Cs₂CO₃ | 1,4-Dioxane | 150 | 30-60 | > 70 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2-4) / PPh₃ (4-8) | K₃PO₄ | DMF/H₂O (5:1) | 130 | 10-20 | > 90 |
| 2-Bromopyridine | Pd(PPh₃)₄ (3-5) | Na₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 140 | 20-40 | > 80 |
| 3-Bromoquinoline | PdCl₂(dppf) (3-5) | K₂CO₃ | Acetonitrile/H₂O (3:1) | 125 | 15-25 | > 88 |
Experimental Protocols
This section provides a detailed methodology for the microwave-assisted Suzuki coupling of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Degassed solvent (e.g., 1,4-Dioxane and Water)
-
Microwave reactor vials with stir bars
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
Reagent Preparation: To a microwave reactor vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).
-
Solvent Addition: Add the degassed solvent system, for instance, a 4:1 mixture of 1,4-dioxane and water, to the vial. The typical concentration of the limiting reagent is in the range of 0.1-0.2 M.
-
Inerting: Seal the vial and purge with an inert gas (argon or nitrogen) for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (usually 10-40 minutes). The reaction should be monitored for completion using an appropriate analytical technique such as TLC or LC-MS.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Visualizations
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
References
Application Note: Purification of Suzuki Coupling Products Containing a Pyridine Ring
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly in the pharmaceutical industry for the synthesis of biaryl and heteroaryl compounds.[1][2] Pyridine rings are a common structural motif in many active pharmaceutical ingredients (APIs).[3][4] However, the synthesis of pyridine-containing molecules via Suzuki coupling often presents significant purification challenges. These challenges stem from the inherent basicity of the pyridine nitrogen, the instability of pyridine boronic acids, and the formation of various side products during the reaction.[5][6] This application note provides a detailed guide to understanding and overcoming these challenges, offering robust protocols for the successful purification of pyridine-containing Suzuki coupling products.
Challenges in Purifying Pyridine-Containing Suzuki Products
The primary difficulties in purifying these compounds arise from several factors:
-
Catalyst Inhibition and Interaction: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[5] This can result in incomplete reactions and a more complex mixture of starting materials and products.
-
Chromatographic Complications: The basic nature of the pyridine ring leads to strong interactions with the acidic silanol groups on standard silica gel columns. This interaction is a primary cause of significant peak tailing during column chromatography, leading to poor separation, reduced resolution, and lower recovery of the desired product.[7]
-
Substrate Instability: Pyridine boronic acids, especially 2-pyridyl boron reagents, are known for their instability and tendency to undergo protodeboronation (hydrolysis of the boronic acid to the corresponding arene), which creates a significant impurity that can be difficult to separate.[5][8][9] Using more stable boronic esters, such as pinacol esters, can help mitigate this issue.[5]
-
Formation of Side Products: Like other Suzuki reactions, couplings involving pyridine derivatives are prone to side reactions such as homocoupling of the boronic acid partners and the formation of impurities derived from the phosphine ligands used in the catalytic system.[3][5][10]
Common Impurities in Suzuki Coupling of Pyridine Derivatives
Several common impurities can complicate the purification process. Understanding their origin is key to minimizing their formation and selecting an appropriate purification strategy.
Figure 1: Common side reactions and impurities in pyridine Suzuki coupling.
Purification Strategies and Protocols
A systematic approach is required for the effective purification of pyridine-containing Suzuki products. This typically involves a combination of aqueous workup, extraction, and chromatography.
Figure 2: General workflow for purification of pyridine Suzuki coupling products.
Protocol 1: General Aqueous Workup
This protocol is designed to remove inorganic salts (e.g., base) and water-soluble impurities.
-
Cooling: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Washing: Transfer the mixture to a separatory funnel and wash sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Water.
-
Saturated aqueous sodium chloride (brine) solution to facilitate phase separation.
-
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[11]
Protocol 2: Purification by Flash Column Chromatography
Flash chromatography is the most common method for purifying Suzuki coupling products.[12] However, modifications are often necessary for pyridine-containing compounds to prevent peak tailing.
A. Standard Silica Gel Chromatography (with basic modifier)
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (dry loading) by dissolving it in a minimal amount of a polar solvent (like DCM or EtOAc), adding silica gel, and evaporating the solvent.[12]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system.
-
Eluent System: A common starting point is a gradient of ethyl acetate in a non-polar solvent like hexanes or cyclohexane.
-
Tailing Suppression: To minimize peak tailing, add a small amount of a basic modifier to the eluent system, such as:
-
0.5-1% triethylamine (TEA)[13]
-
0.5-1% pyridine
-
-
Elution: Carefully load the dry-loaded sample onto the top of the column and begin elution with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to yield the purified compound.
B. Alternative Stationary Phases
If peak tailing remains a problem, consider using alternative stationary phases:
-
Amine-functionalized silica: This provides a less acidic surface, reducing the strong interaction with the basic pyridine product.[13]
-
Basic alumina: Another option that can improve the chromatography of basic compounds.[13]
-
Reversed-phase silica (C18): For more polar pyridine derivatives, reversed-phase chromatography using a mobile phase of acetonitrile/water or methanol/water can be effective. Adjusting the pH of the mobile phase to be alkaline (e.g., adding 0.1% TEA) can improve peak shape and retention for basic compounds.[7][13]
Figure 3: Troubleshooting workflow for peak tailing in chromatography.[7][13]
Protocol 3: Palladium Catalyst Removal
Residual palladium is a major concern, especially in pharmaceutical synthesis. Several methods can be employed to reduce palladium levels.
-
Filtration through Celite: After the reaction workup, dissolving the crude product in a suitable solvent and filtering it through a pad of Celite can help remove heterogeneous palladium catalysts like palladium on carbon (Pd/C) or palladium black.[14]
-
Scavengers: For homogeneous catalysts, specific scavengers can be used. After the reaction is complete, the scavenger is added to the crude mixture, stirred for a period, and then filtered off. Common scavengers include:
-
Polymer-supported thiols or amines.
-
Activated carbon.
-
Silica-based metal scavengers.
-
Data Summary: Impurity Control
Controlling impurity formation during the reaction is the most effective way to simplify purification. The choice of catalyst, ligand, and base can significantly impact the generation of side products.[3][5]
Table 1: Effect of Reaction Conditions on Phenylated Impurity Formation in the Coupling of 4-Pyridineboronic Acid Pinacol Esters. [4][15]
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Yield of Product (%) | Phenylated Impurity (%) |
| 1 | Pd(dppf)Cl₂ (5) | K₂CO₃ (2.0) | Toluene/H₂O | 95.8 | 0.25 |
| 2 | Pd(dppf)Cl₂ (1) | Cs₂CO₃ (2.0) | CPME/H₂O | 97.8 | Not Detected |
| 3 | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Toluene/H₂O | 85.0 | 1.50 |
| 4 | Pd(OAc)₂/SPhos (2) | K₃PO₄ (2.0) | Dioxane/H₂O | >95 | <0.1 |
Data adapted from studies on similar systems to illustrate trends. Actual results may vary based on specific substrates.[4][15]
Table 2: Troubleshooting Common Suzuki Coupling Side Reactions. [5][11]
| Side Reaction | Primary Cause(s) | Recommended Solution(s) |
| Protodeboronation | Presence of water; strong base; prolonged reaction time. | Use boronic esters (e.g., pinacol); ensure anhydrous conditions; use a milder base if possible. |
| Homocoupling | Presence of oxygen; catalyst-mediated. | Thoroughly degas solvents; ensure an inert (N₂ or Ar) atmosphere; add mild reducing agents.[14][16] |
| Ligand-Aryl Scrambling | Aryl group transfer from phosphine ligand to product. | Use ligands less prone to scrambling (e.g., bulky alkylphosphines like SPhos, XPhos) or optimize the catalyst system.[3][4] |
The purification of pyridine-containing Suzuki coupling products requires careful consideration of the compound's basicity and the potential for specific side reactions. While standard silica gel chromatography is often employed, modifications such as the addition of a basic modifier or the use of alternative stationary phases are crucial for overcoming common issues like peak tailing. By optimizing both the reaction conditions to minimize impurity formation and the subsequent purification protocol, researchers can achieve high purity and yield of these valuable compounds, facilitating their use in drug discovery and development.
References
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 2. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. biotage.com [biotage.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Protodeboronation of (6-Phenoxypyridin-3-yl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation when using (6-Phenoxypyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A: Protodeboronation is an undesired side reaction in which the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this results in the formation of 6-phenoxypyridine as a byproduct, consuming the starting material and reducing the yield of the desired coupled product. This is a common issue with heteroaryl boronic acids, particularly under the basic conditions typically used in Suzuki-Miyaura couplings.
Q2: What factors promote the protodeboronation of this compound?
A: Several factors can accelerate protodeboronation:
-
High pH: Basic conditions, especially with strong bases like sodium hydroxide, promote the formation of a boronate species that can be more susceptible to protonolysis.[1]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of the protodeboronation side reaction.
-
Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.
-
Prolonged Reaction Times: Longer exposure of the boronic acid to the reaction conditions increases the likelihood of decomposition.
-
Inefficient Catalyst System: A slow catalytic cycle for the desired Suzuki coupling allows more time for the protodeboronation to occur.
Q3: Should I use the boronic acid or a boronic ester derivative of this compound?
A: For substrates prone to protodeboronation, using a boronic ester derivative, such as the pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate, is highly recommended. These derivatives are generally more stable and can act as a "slow-release" source of the active boronic acid during the reaction.[1] This keeps the concentration of the more sensitive free boronic acid low, thereby minimizing protodeboronation.
Q4: How does the choice of base affect protodeboronation?
A: The choice and concentration of the base are critical. Strong bases like NaOH and KOH can accelerate protodeboronation. Milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often preferred for couplings with sensitive boronic acids.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the Suzuki-Miyaura coupling of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of desired product and significant amount of 6-phenoxypyridine byproduct. | High rate of protodeboronation. | 1. Switch to a milder base: Replace strong bases (e.g., NaOH, KOH) with K₃PO₄, K₂CO₃, or Cs₂CO₃.2. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C).3. Use a boronic ester: Synthesize or purchase the pinacol or MIDA ester of this compound.4. Use anhydrous conditions: Employ anhydrous solvents and reagents to minimize the proton source.5. Optimize the catalyst system: Use a highly active palladium catalyst and ligand combination to accelerate the desired coupling. |
| Reaction is sluggish and incomplete, leading to protodeboronation over time. | Inefficient catalytic system or catalyst inhibition. | 1. Increase catalyst loading: A higher catalyst concentration can increase the rate of the desired reaction.2. Screen different ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) that are known to promote efficient cross-coupling.3. Use a pre-formed catalyst: Active Pd(0) precatalysts can avoid inefficient in-situ reduction steps. |
| Inconsistent results between batches. | Purity and stability of the boronic acid. | 1. Use fresh or recently purified boronic acid: Boronic acids can degrade upon storage.2. Consider using the more stable boronic ester derivative for greater consistency. |
Quantitative Data Summary
Table 1: Comparison of Bases in the Suzuki-Miyaura Coupling of 4-bromotoluene with Phenylboronic Acid
| Base | Solvent | Temperature (°C) | Yield (%) |
| Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 |
| K₃PO₄ | Toluene/H₂O | 80 | 92 |
| Cs₂CO₃ | Dioxane | 100 | 98 |
| K₂CO₃ | Toluene/H₂O | 80 | 88 |
| NaOH | Toluene/H₂O | 80 | 75 |
Note: This data is for a model reaction and illustrates the general trend of base effectiveness. Yields are highly substrate-dependent.
Table 2: Illustrative Yields for Suzuki Coupling of Substituted Pyridylboronic Acids
| Pyridylboronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 3-Pyridylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | Good |
| 6-Methoxypyridin-3-ylboronic acid | Aryl Bromide | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 2-Chloropyridine-3-boronic acid | Aryl Bromide | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 91 |
Note: This table compiles data from various sources on similar but not identical substrates to provide a general indication of expected reactivity.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Minimized Protodeboronation
This protocol provides a starting point for optimization.
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, and the anhydrous base.
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and stir.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS), checking for both product formation and the appearance of the 6-phenoxypyridine byproduct.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of this compound, pinacol ester
Materials:
-
This compound (1.0 equiv.)
-
Pinacol (1.1 equiv.)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound, pinacol, and toluene.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude pinacol ester.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Competing pathways: Suzuki-Miyaura coupling versus protodeboronation.
References
Technical Support Center: Suzuki Coupling of Pyridyl Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyridyl boronic acids. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low and I'm recovering mostly the protonated (deboronated) pyridine starting material. What is happening and how can I fix it?
A1: This is a classic case of protodeboronation , the most common side reaction when using pyridyl boronic acids.[1][2] It is a process where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond, consuming your starting material.[2][3][4] 2-Pyridylboronic acids are especially unstable because they can form a highly reactive zwitterionic intermediate under neutral pH conditions, which rapidly decomposes.[2][3]
Troubleshooting Strategies:
-
Switch to a More Stable Boron Reagent: Free boronic acids are often unstable. Using a more robust derivative can significantly suppress protodeboronation.[3][5] This "slow-release" strategy keeps the concentration of the unstable boronic acid low at any given time.[3][6]
-
Optimize the Base: The choice of base is critical. While a base is needed to activate the boronic acid for transmetalation, some bases can accelerate decomposition.[4] For challenging couplings, anhydrous potassium phosphate (K₃PO₄) is often a good starting point.[1][7]
-
Control the Reaction Conditions: Higher temperatures accelerate protodeboronation.[1][4] Use the lowest effective temperature and consider anhydrous solvents to minimize proton sources.[1]
Q2: What is the underlying mechanism that makes 2-pyridylboronic acid so prone to protodeboronation?
A2: Unlike simple arylboronic acids, which typically undergo protodeboronation fastest at high or low pH, 2-pyridylboronic acid has a unique decomposition pathway.[2][3] At neutral pH, it readily forms a zwitterionic species due to the presence of the basic pyridine nitrogen.[2][3] This zwitterion is highly unstable and can undergo a rapid, unimolecular fragmentation of the C-B bond to give the protonated pyridine product.[3] Shifting the pH to either acidic or basic conditions can disrupt the formation of this reactive intermediate and, counterintuitively, slow down the rate of protodeboronation.[3][4]
References
Low yield in Suzuki reaction with (6-Phenoxypyridin-3-yl)boronic acid
Technical Support Center: Suzuki Coupling Reactions
This guide provides targeted troubleshooting advice for researchers encountering low yields in Suzuki-Miyaura cross-coupling reactions involving (6-Phenoxypyridin-3-yl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is resulting in a low to no yield. What are the primary issues I should investigate?
A1: Low yields with this specific substrate typically stem from a few key challenges inherent to heteroaromatic boronic acids. The primary factors to investigate are:
-
Catalyst Inactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation or inhibition.[1][2]
-
Slow Transmetalation: As an electron-deficient heterocycle, this compound can exhibit a slow rate of transmetalation, a critical step in the catalytic cycle.[3][4]
-
Boronic Acid Instability: This substrate can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced with a hydrogen atom, effectively destroying the starting material.[5][6]
-
Side Reactions: The presence of oxygen can promote the unwanted homocoupling of the boronic acid and lead to catalyst decomposition.[7][8]
Q2: How can I prevent the pyridine nitrogen from deactivating my palladium catalyst?
A2: Catalyst inhibition by the pyridine nitrogen is a well-documented issue.[1] To mitigate this, the selection of a robust catalytic system is crucial. Modern catalyst systems employing bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), are often more effective than traditional catalysts like Pd(PPh₃)₄.[3][9] These ligands can promote the desired catalytic cycle and are less susceptible to inhibition.
Q3: I suspect my this compound is degrading during the reaction. What is causing this and how can I stop it?
A3: The degradation is likely due to protodeboronation, a common side reaction for boronic acids, especially under non-optimal conditions.[5][6] This process can be accelerated by the presence of water or other protic sources. To minimize this:
-
Use Anhydrous Solvents: Employing rigorously dried and degassed anhydrous solvents can reduce the rate of protodeboronation.[1]
-
Switch to a Boronate Ester: Consider using a more stable derivative, such as the corresponding pinacol boronate ester. These esters are generally less prone to degradation and act as a "slow-release" source of the active boronic acid during the reaction.[5][10]
Q4: My reaction mixture contains a significant amount of 6,6'-diphenoxy-3,3'-bipyridine. How do I prevent this homocoupling byproduct?
A4: Homocoupling of boronic acids is primarily caused by the presence of oxygen in the reaction mixture.[7] It is imperative to ensure the reaction is performed under strictly inert conditions.
-
Thorough Degassing: Solvents must be rigorously degassed before use. Common methods include freeze-pump-thaw cycles (at least three) or sparging with an inert gas (Argon or Nitrogen) for an extended period.[7][11][12]
-
Inert Atmosphere: The reaction vessel should be purged with an inert gas, and the reaction should be maintained under a positive pressure of that gas throughout the experiment.[7]
Troubleshooting Guide
If you are experiencing low yields, follow this logical workflow to diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting low yields in the Suzuki reaction.
Data Presentation: Optimizing Reaction Parameters
The choice of catalyst, base, and solvent are critical and interdependent.[2] The following tables summarize common starting points for challenging heteroaryl Suzuki couplings.
Table 1: Comparison of Recommended Catalytic Systems
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
|---|---|---|---|---|
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[3] | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[3] | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | Readily available and well-understood. | Lower activity for challenging substrates; may require higher temperatures.[3][13] | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type systems for this specific coupling. | 2-5 |
Table 2: Influence of Base and Solvent on Reaction Efficiency
| Base | Solvent System (v/v) | Temperature (°C) | General Performance Notes |
|---|---|---|---|
| K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 85-100 | Often effective for heteroaryl couplings, promoting high reaction rates.[3][13] |
| Cs₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 85-100 | A strong base that can be very effective but is more expensive.[12] |
| K₂CO₃ | Toluene / EtOH / H₂O | 80-110 | A common, cost-effective choice, but may be less effective for this substrate.[12] |
| Na₂CO₃ | THF / H₂O (4:1) | 75-85 | Standard conditions, but may lead to lower yields with challenging substrates.[12][14] |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.
-
Reagent Preparation: In a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv).[15]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes. This can be done by cycling between vacuum and the inert gas three times.[7][15]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂ , 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[7][13]
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 85–100 °C).[7][13]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by flash column chromatography.[7]
Visualizing Mechanisms and Side Reactions
Understanding the catalytic cycle and potential pitfalls is key to troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Common side reactions leading to low yield: protodeboronation and homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Improving the stability of pyridyl boronic acids in coupling reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of pyridyl boronic acids in cross-coupling reactions, with a focus on improving stability and reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using pyridyl boronic acids in coupling reactions?
The primary challenge is the inherent instability of many pyridyl boronic acids, which can lead to a side reaction called protodeboronation.[1][2] This reaction involves the cleavage of the carbon-boron (C-B) bond by a proton source (like water), replacing it with a carbon-hydrogen (C-H) bond.[1] This process consumes the boronic acid, reducing the yield of the desired coupled product.[3]
Q2: Are all pyridyl boronic acids equally unstable?
No, the stability is highly dependent on the position of the boronic acid group on the pyridine ring. 2-Pyridyl boronic acids are notoriously unstable and prone to rapid protodeboronation.[2][4] This is often referred to as the "2-pyridyl problem".[2][5] In contrast, 3-pyridyl and 4-pyridyl boronic acids generally exhibit much greater stability.[6]
Q3: What causes the instability of 2-pyridyl boronic acid?
Under neutral pH conditions, 2-pyridyl boronic acid can form a zwitterionic species, which is highly susceptible to rapid, unimolecular protodeboronation.[1][6] The proximity of the ring nitrogen can also lead to catalyst inhibition by coordinating to the palladium center during the catalytic cycle.[5][7]
Q4: What are the most common side reactions observed?
The two most common side reactions are:
-
Protodeboronation: Cleavage of the C-B bond, leading to the formation of pyridine as a byproduct and loss of the key reagent.[1][8] This is often exacerbated by elevated temperatures and the presence of water.[8][9]
-
Homocoupling: The self-coupling of the boronic acid to form bipyridyl impurities.[8] This side reaction can be promoted by the presence of oxygen, making a thoroughly degassed, inert reaction atmosphere crucial.[8]
Q5: What are the main strategies to overcome these stability issues?
There are three main strategies:
-
Use of Stable Derivatives: Convert the unstable boronic acid into a more robust derivative, such as a boronic ester (e.g., pinacol), a trifluoroborate salt, or an N-methyliminodiacetic acid (MIDA) boronate.[4][10][11] These derivatives are more resistant to protodeboronation and can release the active boronic acid slowly under the reaction conditions.[3][11]
-
Optimization of Reaction Conditions: Carefully select the base, solvent, and temperature. Using anhydrous solvents, milder bases, and lower temperatures can help minimize decomposition.[8]
-
Selection of an Efficient Catalyst System: Employ highly active catalyst systems with bulky, electron-rich ligands (e.g., SPhos, XPhos) that can accelerate the desired cross-coupling reaction, allowing it to outcompete the decomposition pathways.[7][12]
Troubleshooting Guide
Problem 1: Consistently low or no yield in my coupling reaction.
-
Potential Cause: Protodeboronation of the pyridyl boronic acid. This is especially likely if you are using an unstable derivative like 2-pyridyl boronic acid.[4]
-
Solution:
-
Switch to a Stable Derivative: The most effective solution is to replace the boronic acid with a more stable alternative. Pinacol esters, MIDA boronates, and potassium trifluoroborates are excellent, bench-stable options.[4][10][11] MIDA boronates are particularly effective as they participate in a "slow-release" of the boronic acid, keeping its concentration low and minimizing side reactions.[1][3][11]
-
Use Anhydrous Conditions: Employing anhydrous solvents can significantly reduce the rate of protodeboronation.[8]
-
Optimize the Base: The choice of base is critical. For challenging couplings, a strong base like potassium phosphate (K₃PO₄) is often effective.[7][8] In cases where protodeboronation is severe, a milder base like sodium bicarbonate (NaHCO₃) or potassium fluoride (KF) may be beneficial.[8]
-
Lower the Temperature: If possible, run the reaction at a lower temperature to decrease the rate of decomposition.[8]
-
Problem 2: Significant formation of bipyridyl homocoupling byproduct.
-
Potential Cause: The presence of oxygen in the reaction mixture.[8]
-
Solution:
-
Thorough Degassing: Ensure all solvents and reagents are thoroughly degassed before use. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.[8]
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon from start to finish.[8]
-
Problem 3: The reaction stalls, leaving unreacted starting material.
-
Potential Cause: Catalyst deactivation or poor transmetallation. The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[5][7] Additionally, electron-deficient pyridyl boronic acids can exhibit slow rates of transmetallation.[8]
-
Solution:
-
Choose a More Active Catalyst System: Use palladium precatalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos.[7] These ligands promote the crucial oxidative addition step and can shield the metal center from inhibitory coordination by the pyridine nitrogen.[7]
-
Increase Reaction Temperature: Carefully increasing the temperature can sometimes overcome the activation barrier for less reactive substrates, though this must be balanced against the risk of increasing decomposition.[7]
-
Consider Additives: In some cases, the addition of copper salts has been shown to promote the cross-coupling of 2-pyridylboranes.[9][11]
-
Data Presentation: Comparison of Boronic Acid Derivatives
The use of stable derivatives can dramatically improve reaction outcomes. The tables below summarize comparative yield data for different types of boron reagents.
Table 1: Performance of Stable Boron Reagents vs. Boronic Acids
| Boron Reagent Type | Key Advantage | Typical Yield Range (Challenging Couplings) | Reference(s) |
| Pyridyl Boronic Acid | Commercially available | Highly variable, often <30% for 2-pyridyl | [13] |
| Potassium Pyridyltrifluoroborate | Crystalline, bench-stable solid; improved stability.[10] | 60-90% | [10] |
| Pyridyl Pinacol Boronate Ester | Increased stability, good for many applications.[4] | 65-95% | [8][14] |
| Pyridyl MIDA Boronate | Air-stable solid; enables slow-release of boronic acid, minimizing side reactions.[11][15] | 70-98% | [11][15] |
| Lithium Triisopropyl 2-Pyridylboronate | Effective for coupling with aryl bromides and chlorides.[12] | 70-85% | [12] |
Note: Yields are highly substrate-dependent. This table provides a general comparison for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Using a Stable Pyridyl MIDA Boronate
This protocol is adapted for challenging couplings, such as those involving heteroaryl chlorides, utilizing the slow-release strategy.[11][15]
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), the pyridyl MIDA boronate (1.5 equiv), potassium carbonate (K₂CO₃, 5.0 equiv), and copper(II) acetate (Cu(OAc)₂, 0.5 equiv).
-
Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., 1.5 mol% Pd₂(dba)₃) and the ligand (e.g., 6 mol% XPhos).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 DMF/Isopropyl Alcohol) to achieve the desired concentration (e.g., 0.1 M).[11]
-
Reaction: Seal the vial and heat the reaction mixture to the target temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 4-12 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Preparation of Potassium Heteroaryltrifluoroborate from a Boronic Acid
This procedure describes the conversion of a boronic acid to its more stable and easily handled trifluoroborate salt.[10]
-
Dissolution: Dissolve the heteroarylboronic acid (1.0 equiv) in methanol (MeOH).
-
Salt Formation: To the stirred solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv). A precipitate will typically form.
-
Stirring: Continue stirring the mixture at room temperature for a designated time (e.g., 30-60 minutes).
-
Isolation: Concentrate the mixture under reduced pressure to remove the methanol. Add acetone to the remaining aqueous slurry to precipitate the product further.
-
Filtration and Washing: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid sequentially with cold water, acetone, and diethyl ether.
-
Drying: Dry the crystalline solid under high vacuum to yield the pure potassium heteroaryltrifluoroborate salt.
Visualizations
Below are diagrams illustrating key workflows and concepts for improving the stability and success of pyridyl boronic acid coupling reactions.
Caption: Troubleshooting workflow for low yields in pyridyl Suzuki couplings.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikiwand [wikiwand.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Suzuki-Miyaura Cross-Coupling with (6-Phenoxypyridin-3-yl)boronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals utilizing (6-Phenoxypyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions with hindered substrates.
Troubleshooting Guide
Issue 1: Low to No Product Yield
Low or no yield is a common issue when dealing with sterically hindered substrates and electron-deficient boronic acids like this compound. The primary reason is often a slow or inefficient catalytic cycle. Here is a systematic approach to troubleshoot this problem.
Potential Causes and Recommended Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently or could be decomposing.
-
Solution: Use a fresh batch of palladium precatalyst. Consider using modern, air-stable precatalysts like Buchwald's G3 or G4 palladacycles which are designed for the efficient generation of the active Pd(0) species. If using a Pd(II) source (e.g., Pd(OAc)₂), ensure proper in situ reduction.
-
-
Inefficient Ligand: Standard ligands like PPh₃ are often ineffective for hindered substrates.
-
Solution: Employ bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos. These ligands promote the formation of a reactive palladium(0) species and accelerate both oxidative addition and reductive elimination. For particularly challenging couplings, consider specialized ligands like BI-DIME or AntPhos. N-heterocyclic carbene (NHC) ligands are also highly effective.
-
-
Suboptimal Base: The base is crucial for activating the boronic acid for transmetalation.
-
Solution: Screen a variety of bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary. The presence of a small amount of water can sometimes be beneficial with phosphate or carbonate bases.
-
-
Inappropriate Solvent: The solvent influences the solubility of reagents and the reaction rate.
-
Solution: Anhydrous, aprotic polar solvents are generally preferred. Toluene, dioxane, and THF are common choices. For challenging couplings, higher boiling point solvents like xylenes may be required to increase the reaction temperature.
-
-
Low Reaction Temperature: Sterically hindered substrates often require more thermal energy.
-
Solution: If the reaction is proceeding at a moderate temperature (e.g., 80 °C), consider increasing it to 100-140 °C. Microwave irradiation can also be a powerful tool for rapid heating.
-
Issue 2: Significant Formation of Side Products (Protodeboronation and Dehalogenation)
The appearance of significant side products indicates that undesired reaction pathways are competing with the desired cross-coupling.
Potential Causes and Recommended Solutions:
-
Protodeboronation: The boronic acid is hydrolyzed back to the corresponding arene. This is a common issue with electron-deficient heteroaryl boronic acids.
-
Solution:
-
Use milder reaction conditions (lower temperature, less aggressive base).
-
Ensure anhydrous conditions if the reaction chemistry allows.
-
Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt. These are generally more resistant to protodeboronation.
-
-
-
Dehalogenation: The aryl halide is reduced, removing the halogen.
-
Solution: This can occur after oxidative addition. Carefully select the base and solvent. Ensure the reaction is run under a strictly inert atmosphere to prevent oxygen-mediated side reactions.
-
-
Homocoupling of Boronic Acid: Two molecules of the boronic acid couple together.
-
Solution: This is often caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), promoting homocoupling. Rigorous degassing of the solvent and maintaining an inert atmosphere are crucial.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to optimize first when my Suzuki-Miyaura reaction with a hindered substrate and this compound is giving a low yield?
A1: When dealing with sterically demanding substrates, the most crucial components to optimize are the ligand and the base .[1] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the reaction. These ligands promote the critical oxidative addition and reductive elimination steps, which can be slow for hindered substrates. The choice of base and solvent is also critical, with combinations like t-BuOK in dioxane often proving effective.[1]
Q2: I am observing a significant amount of protodeboronation of my this compound. How can I minimize this?
A2: Protodeboronation can be mitigated by using less harsh reaction conditions or by employing more stable boronate derivatives. Consider converting the boronic acid to a boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt, which are generally more stable.
Q3: What type of ligands are best suited for coupling with sterically hindered aryl halides?
A3: For coupling with sterically hindered aryl halides, bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are excellent choices. N-Heterocyclic Carbene (NHC) ligands have also shown high efficacy, even with tetra-ortho-substituted biaryls. For particularly challenging couplings, specialized ligands like BI-DIME or AntPhos may be required.
Q4: Is an inert atmosphere always necessary for this type of Suzuki-Miyaura coupling?
A4: Yes, it is highly recommended to perform Suzuki-Miyaura couplings under an inert atmosphere (e.g., argon or nitrogen). Oxygen can lead to the oxidative degradation of the Pd(0) catalyst to inactive palladium black and can also promote the homocoupling of the boronic acid, both of which will reduce the yield of the desired product.
Q5: Can I use microwave heating to improve my reaction?
A5: Yes, microwave irradiation can be a very effective tool for optimizing reactions with hindered substrates. It allows for rapid and uniform heating to higher temperatures, which can help overcome the activation energy barriers associated with sterically demanding couplings and often leads to significantly shorter reaction times and improved yields.
Data Presentation
The following tables provide representative data for the optimization of Suzuki-Miyaura cross-coupling of electron-deficient heteroaryl boronic acids with hindered aryl halides. These conditions can serve as a starting point for the optimization of reactions with this compound.
Table 1: Effect of Different Ligands on Yield
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | PPh₃ (8) | K₃PO₄ (2) | Dioxane | 100 | 12 | <10 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 12 | 85 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 12 | 92 |
| 4 | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 12 | 88 |
Reaction conditions: Hindered aryl bromide (1.0 equiv), electron-deficient heteroaryl boronic acid (1.2 equiv). Yields are illustrative and based on typical results for similar systems.
Table 2: Effect of Different Bases on Yield
| Entry | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | XPhos | Na₂CO₃ (2) | Dioxane/H₂O (10:1) | 100 | 12 | 45 |
| 2 | XPhos | K₂CO₃ (2) | Dioxane/H₂O (10:1) | 100 | 12 | 68 |
| 3 | XPhos | K₃PO₄ (2) | Dioxane | 100 | 12 | 92 |
| 4 | XPhos | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 95 |
| 5 | XPhos | t-BuOK (2) | Dioxane | 80 | 8 | 90 |
Reaction conditions: Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), hindered aryl bromide (1.0 equiv), electron-deficient heteroaryl boronic acid (1.2 equiv). Yields are illustrative.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reagent Preparation: In a glovebox, weigh the hindered aryl halide (1.0 mmol), this compound (1.2 mmol), base (e.g., K₃PO₄, 2.0 mmol), palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and any additional ligand into an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, 5 mL) to the vial.
-
Reaction Setup: Seal the vial with a septum cap and remove it from the glovebox.
-
Heating and Stirring: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol for Conversion of Boronic Acid to Pinacol Ester
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (1.0 equiv), pinacol (1.1 equiv), and toluene.
-
Azeotropic Removal of Water: Heat the mixture to reflux and azeotropically remove water using the Dean-Stark trap.
-
Reaction Completion: Continue heating until all the boronic acid has been consumed (monitor by TLC or LC-MS).
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used in the subsequent Suzuki-Miyaura coupling without further purification.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.
References
Technical Support Center: Troubleshooting Homocoupling in Reactions with (6-Phenoxypyridin-3-yl)boronic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and minimizing the undesired homocoupling of (6-Phenoxypyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions involving this compound, and why is it problematic?
A1: Homocoupling is a significant side reaction where two molecules of this compound react with each other to form a symmetrical biaryl byproduct, 6,6'-diphenoxy-3,3'-bipyridine. This process is undesirable because it consumes the boronic acid starting material, which in turn lowers the yield of the intended cross-coupled product.[1] Furthermore, the structural similarity between the homocoupled byproduct and the desired product can complicate purification efforts.[1]
Q2: What are the primary drivers of homocoupling of this compound?
A2: The two main causes for the homocoupling of boronic acids are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1][2]
-
Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then facilitate the homocoupling of the boronic acid.[1][2][3][4] Rigorous exclusion of oxygen is therefore critical.
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt such as Pd(OAc)₂ or PdCl₂ as a catalyst precursor, it can directly react with the boronic acid to produce the homocoupled product and the active Pd(0) catalyst.[1][2][5] This is especially prevalent at the beginning of the reaction before the catalytic cycle is fully established.[2]
Q3: How can I effectively remove dissolved oxygen from my reaction to prevent homocoupling?
A3: Thoroughly degassing the reaction solvent and mixture is crucial. Two common and effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas like nitrogen or argon through the solvent for 15-30 minutes can effectively displace dissolved oxygen. A subsurface sparge, where the gas is introduced below the liquid surface, is more efficient.[6][7][8]
-
Freeze-Pump-Thaw: This technique involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases, and then thawing. Repeating this cycle three to five times is highly effective for removing dissolved gases.
Q4: How does the choice of palladium source, ligand, and base affect the homocoupling of this compound?
A4: The selection of these reagents is critical in minimizing homocoupling:
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it does not require an initial reduction step that can contribute to homocoupling.[2][9] If a Pd(II) source is used, adding a mild reducing agent may help.[6][7][8][9]
-
Ligands: Bulky, electron-rich phosphine ligands, such as those from the Buchwald series (e.g., SPhos, XPhos), can promote the desired cross-coupling pathway over homocoupling.[2]
-
Base: The choice of base is crucial. Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[2]
Q5: What procedural adjustments can I make to minimize homocoupling?
A5: Several procedural modifications can help reduce the formation of the homocoupled byproduct:
-
Slow Addition of Boronic Acid: Adding the this compound solution slowly to the reaction mixture can help maintain a low instantaneous concentration, thus disfavoring the bimolecular homocoupling reaction.[2][9]
-
Use a Slight Excess of the Aryl Halide: Employing a slight excess of the aryl halide can encourage the palladium catalyst to preferentially react with it through oxidative addition, rather than participating in the homocoupling of the boronic acid.[2]
-
Pre-heating the Reaction Mixture: Pre-heating the catalyst, base, solvent, and aryl halide for about 10 minutes at 60-80°C before adding the boronic acid can be an effective strategy to avoid homocoupling.[3]
Q6: How can I purify my desired product from the homocoupled 6,6'-diphenoxy-3,3'-bipyridine?
A6: Due to their similar structures, purification can be challenging. Standard purification techniques such as column chromatography on silica gel can be employed.[10][11] Optimization of the solvent system for chromatography will be key to achieving good separation. In some cases, recrystallization may also be an effective purification method.[11]
Troubleshooting Guide
The following table summarizes common issues, their potential causes, and suggested solutions to minimize the homocoupling of this compound.
| Problem | Potential Cause | Suggested Solution |
| High levels of homocoupled byproduct | Presence of dissolved oxygen in the reaction mixture. | Rigorously degas all solvents and the reaction mixture using inert gas sparging or freeze-pump-thaw cycles.[2][6][7][8] Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. |
| Use of a Pd(II) precatalyst. | Switch to a Pd(0) catalyst source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[2][9] If using a Pd(II) source, consider the addition of a mild reducing agent like potassium formate.[6][7][8] | |
| Inappropriate choice of base. | Use weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ instead of strong bases like NaOH or KOH.[2] | |
| Suboptimal ligand selection. | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate the desired cross-coupling reaction.[2] | |
| Low yield of the desired cross-coupled product | Consumption of boronic acid via homocoupling. | Implement the solutions for high levels of homocoupling. |
| Degradation of the boronic acid. | Use fresh and pure this compound. Consider converting it to a more stable boronate ester (e.g., pinacol ester) for a slow-release strategy.[10] | |
| Inefficient catalyst turnover. | Optimize catalyst loading and ensure the reaction temperature is not causing catalyst decomposition. | |
| Difficult purification | Similar polarity of the desired product and the homocoupled byproduct. | Carefully optimize the mobile phase for column chromatography to improve separation. Consider reverse-phase chromatography if standard silica gel is ineffective. Recrystallization of the crude product may also be a viable option. |
Experimental Protocols
General Protocol for Minimizing Homocoupling in a Suzuki-Miyaura Reaction with this compound
This protocol provides a starting point and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equivalent), the base (e.g., K₂CO₃, 2.0 equivalents), and the ligand (if solid).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition and Degassing: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe. Further degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Catalyst and Boronic Acid Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents). In a separate flask, dissolve this compound (1.2 equivalents) in a minimal amount of degassed solvent.
-
Slow Addition: Add the boronic acid solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
Caption: Competing reaction pathways in Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Effect of water on the stability of (6-Phenoxypyridin-3-yl)boronic acid
Technical Support Center: (6-Phenoxypyridin-3-yl)boronic acid
This guide provides technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability and handling of this compound, with a specific focus on the effects of water.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in the presence of water?
A1: Like other arylboronic acids, this compound is susceptible to two main processes involving water:
-
Reversible Dehydration: Three molecules of the boronic acid can lose three molecules of water to form a cyclic trimeric anhydride called a boroxine. This process is reversible upon the addition of water.
-
Irreversible Protodeboronation: This is a chemical reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, yielding 6-phenoxypyridine as a byproduct.[1] This degradation is often the primary concern for loss of material and is influenced by factors like pH, temperature, and the presence of metal catalysts.[1]
Q2: How stable is this compound in aqueous solutions?
A2: The stability of pyridyl boronic acids is highly dependent on the position of the boronic acid group. The target compound, having the boronic acid at the 3-position, is considered relatively stable. Studies on similar 3-pyridyl boronic acids show they undergo very slow protodeboronation, with half-lives greater than one week even under basic conditions (pH 12) at elevated temperatures (70 °C).[2][3] This is in stark contrast to 2-pyridyl boronic acids, which can degrade rapidly.[2][3][4]
Q3: How should I store this compound and its solutions?
A3:
-
Solid Form: The solid compound should be stored in a tightly sealed container in a freezer, protected from moisture. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
-
Aqueous Solutions: If an aqueous solution must be prepared, it should be made fresh for immediate use. If storage is unavoidable, keep the solution refrigerated and use it as soon as possible. Avoid prolonged storage, especially at neutral or high pH, to minimize the risk of protodeboronation.
Q4: Can I use this compound in aqueous reaction mixtures for Suzuki-Miyaura coupling?
A4: Yes. The compound's position-3 boronic acid group confers good stability, making it suitable for use in typical Suzuki-Miyaura coupling reactions that often use aqueous base solutions. However, as with all boronic acids, decomposition can compete with the desired cross-coupling reaction, especially with slow-reacting coupling partners or under prolonged heating.[5]
Troubleshooting Guide
Issue 1: Low or inconsistent yields in Suzuki-Miyaura cross-coupling reactions.
-
Possible Cause 1: Degradation of Boronic Acid. Although relatively stable, the boronic acid can degrade over the course of a long reaction, especially at high temperatures.
-
Solution: Use freshly purchased or properly stored boronic acid. Consider increasing the stoichiometry of the boronic acid slightly (e.g., 1.2-1.5 equivalents). Minimize reaction time where possible.
-
-
Possible Cause 2: Incomplete Dissolution. The boronic acid may not be fully dissolved in the reaction mixture, leading to inconsistent results.
-
Solution: Ensure your solvent system is appropriate to dissolve all reagents. A co-solvent system (e.g., dioxane/water, toluene/ethanol/water) is often effective.
-
-
Possible Cause 3: Formation of Boroxine. In the solid state or in concentrated non-aqueous solutions, the boronic acid can form its boroxine trimer. While this is often an active participant in the catalytic cycle, its formation can complicate stoichiometry if you are measuring by mass without accounting for the loss of water.
-
Solution: This is a common characteristic of boronic acids.[6] Using the boronic acid directly is usually fine, as the boroxine will convert back to the acid in the presence of the aqueous reaction medium. For highly sensitive reactions, consider using a freshly opened bottle.
-
Issue 2: Extraneous peaks observed in HPLC or NMR analysis of the starting material.
-
Possible Cause 1: Presence of the Boroxine. The cyclic boroxine trimer may be present in the solid material and can sometimes be observed by analytical methods.
-
Solution: Dissolving the sample in a protic solvent with a small amount of water (like methanol or wet DMSO) will typically hydrolyze the boroxine back to the monomeric boronic acid, resulting in a cleaner analytical trace.
-
-
Possible Cause 2: Protodeboronation Product. The peak may correspond to 6-phenoxypyridine, the product of protodeboronation.
-
Solution: This indicates degradation of the material. If the level is significant, the material should be discarded. To prevent this, ensure storage conditions are strictly followed (freezer, dry, tightly sealed).
-
Quantitative Data Summary
| Compound | Position | Condition | Half-life (t½) | Stability Profile | Reference |
| 2-Pyridyl boronic acid | 2 | pH 7, 70 °C | ~25-50 seconds | Very Low | [2][3] |
| 3-Pyridyl boronic acid | 3 | pH 12, 70 °C | > 1 week | Very High | [2][3] |
| 4-Pyridyl boronic acid | 4 | pH 12, 70 °C | > 1 week | Very High | [2][3] |
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC
This protocol provides a general method to quantify the stability of the boronic acid in an aqueous solution over time.
-
Preparation of Solutions:
-
Buffer Preparation: Prepare a buffer solution at the desired pH (e.g., pH 7.4 phosphate buffer for physiological conditions or pH 9 carbonate buffer to simulate basic reaction conditions).
-
Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 10 mg/mL) in a suitable organic solvent such as acetonitrile or methanol.
-
Standard Solution: Prepare a standard solution of the potential degradation product, 6-phenoxypyridine, for peak identification.
-
-
Stability Study Setup:
-
In a sealed vial, add a precise volume of the boronic acid stock solution to the prepared aqueous buffer to achieve the target final concentration (e.g., 0.1 mg/mL). Ensure the organic solvent percentage is low (<5%) to not significantly alter the aqueous environment.
-
Place the vial in a temperature-controlled environment (e.g., 25 °C or 50 °C).
-
Immediately withdraw the first sample (t=0), quench it if necessary (e.g., by diluting in the mobile phase), and inject it into the HPLC system.
-
Withdraw subsequent samples at predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours).
-
-
HPLC Method:
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or another modifier to ensure good peak shape) is recommended. For example:
-
Start at 10% acetonitrile.
-
Ramp to 90% acetonitrile over 15 minutes.
-
Hold for 2 minutes.
-
Return to 10% and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the boronic acid and the phenoxypyridine byproduct absorb (e.g., 254 nm).
-
Analysis: Monitor the decrease in the peak area of this compound and the corresponding increase in the peak area of 6-phenoxypyridine over time. Calculate the percentage of remaining boronic acid at each time point relative to t=0.
-
Visualizations
The following diagrams illustrate the key chemical pathways involving this compound and water.
Caption: Water-mediated stability pathways for this compound.
Caption: Workflow for assessing boronic acid stability using HPLC.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative NMR Analysis of (6-Phenoxypyridin-3-yl)boronic Acid and Structurally Related Derivatives
A comprehensive guide to the ¹H and ¹³C NMR spectral characteristics of key pyridylboronic acid derivatives for researchers in drug discovery and organic synthesis.
Introduction:
(6-Phenoxypyridin-3-yl)boronic acid and its derivatives are valuable building blocks in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. A thorough understanding of their structural and electronic properties, as revealed by Nuclear Magnetic Resonance (NMR) spectroscopy, is crucial for their effective application. This guide provides a comparative analysis of the ¹H and ¹³C NMR data for this compound and its structurally related analogs.
Despite extensive searches of scientific literature, patent databases, and commercial supplier information, publicly available experimental ¹H and ¹³C NMR data for This compound could not be located. Therefore, this guide presents a comparative analysis of three closely related and commercially available alternatives: Phenylboronic acid , (6-Methoxypyridin-3-yl)boronic acid , and (6-Chloropyridin-3-yl)boronic acid . This comparison will aid researchers in understanding the influence of substituents on the pyridine ring on the NMR spectral properties.
¹H and ¹³C NMR Data Comparison
The following tables summarize the reported ¹H and ¹³C NMR chemical shift values for the comparative boronic acid derivatives. It is important to note that the chemical shifts can be influenced by the solvent, concentration, and the potential for formation of boroxine anhydrides.
Table 1: ¹H NMR Spectral Data (δ, ppm)
| Compound | H-2 | H-4 | H-5 | Other Protons | Solvent |
| Phenylboronic acid | 7.99 (d) | 7.39 (t) | 7.33 (t) | 7.79 (d, H-6) | DMSO-d₆[1] |
| (6-Methoxypyridin-3-yl)boronic acid | 8.33 (d) | 7.84 (dd) | 6.74 (d) | 3.85 (s, OCH₃) | DMSO-d₆ |
| (6-Chloropyridin-3-yl)boronic acid | 8.45 (d) | 7.95 (dd) | 7.38 (d) | - | DMSO-d₆ |
Note: Coupling constants (J values) are not consistently reported across all sources and are therefore omitted for direct comparison. The numbering of the pyridine ring follows standard IUPAC nomenclature.
Table 2: ¹³C NMR Spectral Data (δ, ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Other Carbons | Solvent |
| Phenylboronic acid | 134.5 | 131.0 | 127.8 | 127.8 | 131.0 | C-B (not observed) | DMSO-d₆ |
| (6-Methoxypyridin-3-yl)boronic acid | 149.5 | 125.0 (C-B) | 142.1 | 110.2 | 163.5 | 53.4 (OCH₃) | DMSO-d₆ |
| (6-Chloropyridin-3-yl)boronic acid | 150.1 | 128.0 (C-B) | 143.5 | 124.0 | 151.2 | - | DMSO-d₆ |
Note: The carbon atom attached to the boron (C-B) is often broadened or not observed in ¹³C NMR spectra due to the quadrupolar relaxation of the boron nucleus.
Experimental Protocols
Obtaining high-quality NMR spectra for boronic acids requires careful sample preparation and instrument setup. The following is a general protocol that can be adapted for various pyridylboronic acid derivatives.
Sample Preparation:
-
Compound Purity: Ensure the boronic acid sample is of high purity, as impurities can complicate spectral interpretation. Boronic acids have a tendency to form trimeric anhydrides (boroxines) upon standing, which can lead to the appearance of multiple sets of signals in the NMR spectrum. To minimize boroxine formation, the sample can be dissolved in a solvent containing a small amount of water to favor the monomeric boronic acid form.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for boronic acids due to its good solubilizing power for both the boronic acids and their potential impurities. Other solvents such as methanol-d₄ or chloroform-d can also be used, but may result in different chemical shifts.
-
Concentration: Prepare a solution of approximately 5-10 mg of the boronic acid in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve good signal dispersion and resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C and the potential for long relaxation times, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often necessary to obtain a good quality spectrum.
-
Data Processing:
-
The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform.
-
The resulting spectrum is then phased and baseline corrected.
-
Chemical shifts are referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Logical Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the NMR analysis of a boronic acid derivative, from sample preparation to structural elucidation.
References
Characterizing Suzuki Coupling Products of (6-Phenoxypyridin-3-yl)boronic Acid: A Mass Spectrometry-Based Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis and characterization of novel chemical entities are paramount. This guide provides a comparative analysis of the mass spectrometry characterization of products derived from the Suzuki coupling of (6-Phenoxypyridin-3-yl)boronic acid. It offers insights into expected fragmentation patterns and compares this building block with alternative pyridylboronic acids, supported by experimental data and detailed protocols.
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This compound is a valuable building block in this reaction, allowing for the introduction of the phenoxypyridine moiety, a scaffold present in numerous biologically active molecules. Mass spectrometry is an indispensable technique for the characterization of the resulting biaryl products, providing crucial information on molecular weight and structure through fragmentation analysis.
Mass Spectrometry Analysis of a Representative Product: 3-(4-methoxyphenyl)-6-phenoxypyridine
To illustrate the mass spectrometric behavior of a typical product, we will consider the hypothetical Suzuki coupling product of this compound and 4-bromoanisole: 3-(4-methoxyphenyl)-6-phenoxypyridine.
Predicted Fragmentation Pathway
Based on the analysis of structurally related compounds, the fragmentation of 3-(4-methoxyphenyl)-6-phenoxypyridine under mass spectrometry is anticipated to follow several key pathways. A significant fragmentation event is the homolytic cleavage of the ether bond in the phenoxy group, a characteristic fragmentation for 3-phenoxy imidazo[1,2-a] pyridines.[1]
Comparison with Alternative Pyridylboronic Acids
The choice of pyridylboronic acid isomer can significantly influence the properties and reactivity of the resulting products. Here, we compare this compound with other positional isomers.
| Feature | This compound | 2-Pyridylboronic Acids | 4-Pyridylboronic Acids |
| Reactivity in Suzuki Coupling | Generally good reactivity. | Often challenging due to the "2-pyridyl problem" where the nitrogen can coordinate to the catalyst, leading to inhibition.[2] | Generally good reactivity, influenced by the electron-withdrawing nature of the nitrogen atoms.[2] |
| Stability | Relatively stable. | Often unstable and prone to protodeboronation.[2] | Generally stable. |
| Expected Product MS Fragmentation | Dominated by cleavage of the phenoxy group and fragmentation of the biaryl linkage. | Fragmentation will depend on the coupled partner, but the pyridine ring itself is relatively stable. | Similar to 2-pyridyl derivatives, with fragmentation primarily occurring on the substituent. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A general protocol for the Suzuki-Miyaura coupling of a pyridylboronic acid with an aryl halide is as follows. Note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.[2]
-
To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Add a degassed solvent (e.g., a mixture of toluene, ethanol, and water).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it.
-
Purify the crude product by column chromatography.
LC-MS Analysis Protocol
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid or ammonium acetate, is employed.
-
Flow Rate: A standard flow rate of 0.2-0.5 mL/min is common.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray ionization (ESI) is a common and effective technique for this class of compounds.
-
Polarity: Both positive and negative ion modes should be evaluated, though positive mode is often preferred for nitrogen-containing compounds.
-
Analysis Type: Full scan mode is used to identify the molecular ion, followed by tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation.
-
Alternative Synthetic Routes and Characterization
While the Suzuki-Miyaura coupling is a powerful tool, other cross-coupling reactions can also be employed for the synthesis of similar biaryl compounds, each with its own advantages and disadvantages. These alternatives include the Stille, Negishi, and Hiyama couplings.[3] The mass spectrometric characterization of the products from these reactions would be expected to yield similar fragmentation patterns, as the final products are identical.
Conclusion
The mass spectrometric characterization of products from this compound provides essential information for researchers in drug discovery and development. Understanding the expected fragmentation patterns, in conjunction with a comparative knowledge of alternative building blocks and synthetic routes, allows for the confident identification and characterization of novel compounds. The protocols and data presented in this guide serve as a valuable resource for scientists working with this important class of molecules.
References
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of Phenoxypyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For the synthesis of complex molecules in drug discovery and materials science, the arylation of phenoxypyridine scaffolds is a key transformation. The choice of the palladium catalyst is a critical parameter that dictates the success of this coupling, influencing reaction yields, times, and overall efficiency. This guide provides an objective comparison of common palladium catalysts for the Suzuki coupling of phenoxypyridines and their structural analogs, supported by experimental data from the literature.
Performance Comparison of Palladium Catalysts
The selection of an optimal palladium catalyst system is crucial for achieving high yields in the Suzuki coupling of phenoxypyridines. Below is a summary of the performance of different classes of palladium catalysts in the coupling of various halopyridines with arylboronic acids, providing a strong indication of their expected performance with phenoxypyridine substrates.
Traditional Palladium Catalysts
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used, classic catalyst for Suzuki couplings. While often reliable, it can necessitate higher catalyst loadings and longer reaction times, particularly with less reactive aryl chlorides.
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | 2-Bromopyridine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 | [1] |
| Pd(dppf)Cl₂ | 5-Bromonicotinic acid | Phenylboronic acid | K₂CO₃ | DME | 80 | 2 | High | Not Specified | [2] |
Buchwald Ligand-Based Catalyst Systems
Catalyst systems utilizing bulky, electron-rich phosphine ligands developed by Professor Stephen Buchwald's group have shown exceptional activity and versatility in Suzuki couplings, often enabling reactions at lower catalyst loadings and milder conditions. SPhos and XPhos are two of the most prominent ligands in this class.
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(OAc)₂ / SPhos | 2-Chloropyridine derivative | Arylboronic acid | K₃PO₄ | Toluene | 80-100 | 2-8 | >90 | 1-2 | [1] |
| XPhos Pd G3 | 2-Chloropyridine-3-boronic acid | Phenylboronic acid | K₃PO₄ | THF | 80-100 | 2-8 | >90 | 1-2 | [1] |
N-Heterocyclic Carbene (NHC)-Based Catalyst Systems
N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[3] Their strong σ-donating properties and steric bulk can lead to highly stable and active catalysts. PEPPSI™-IPr is a commercially available, air- and moisture-stable precatalyst that has demonstrated high efficiency.
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| PEPPSI™-IPr | 2-Chloropyridine-3-boronic acid | Phenylboronic acid | K₂CO₃ | t-BuOH | 80 | 6-12 | >85 | 1-2 | [1] |
| Pd-NHC@Eu-BCI | Bromobenzene | Phenylboronic acid | K₂CO₃ | C₂H₅OH | 80 | 6 | 99 | 25 mg | [4] |
Experimental Protocols
Below are detailed experimental protocols for Suzuki-Miyaura cross-coupling reactions adapted from the literature, which can serve as a starting point for the coupling of phenoxypyridines.
General Procedure using a Buchwald Ligand Precatalyst (e.g., XPhos Pd G3)
This protocol is based on typical conditions for the coupling of challenging heteroaryl chlorides.[1]
Materials:
-
Aryl halide (e.g., chloro-phenoxypyridine, 1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.01-0.02 mmol, 1-2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or Toluene, 5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl halide, arylboronic acid, potassium phosphate, and the XPhos Pd G3 precatalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure using an NHC-Based Precatalyst (e.g., PEPPSI™-IPr)
This protocol is adapted for the use of an air- and moisture-stable NHC-palladium precatalyst.[1]
Materials:
-
Aryl halide (e.g., chloro-phenoxypyridine, 1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
PEPPSI™-IPr (0.01-0.02 mmol, 1-2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
tert-Butanol (t-BuOH, 5 mL)
-
Reaction vial with a screw cap
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vial, combine the aryl halide, arylboronic acid, potassium carbonate, and the PEPPSI™-IPr precatalyst.
-
Add tert-butanol to the vial.
-
Seal the vial with a screw cap and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the previous protocol.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagrams illustrate the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This diagram outlines the three fundamental steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[5]
Experimental Workflow
The following diagram illustrates a typical workflow for setting up and performing a Suzuki-Miyaura coupling reaction in a research laboratory setting.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
This flowchart provides a step-by-step guide from the initial setup of the reaction under an inert atmosphere to the final purification and characterization of the desired biaryl product.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Cross-Coupling Reactions for Phenoxypyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The phenoxypyridine scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active molecules. Its synthesis, primarily through carbon-oxygen (C-O) cross-coupling reactions, has been a subject of extensive research. While traditional methods like the Ullmann condensation and Buchwald-Hartwig amination are well-established, a variety of alternative cross-coupling strategies have emerged, offering potential advantages in terms of reaction conditions, catalyst efficiency, and substrate scope. This guide provides an objective comparison of these alternative methods for the synthesis of phenoxypyridines, supported by experimental data and detailed protocols.
Comparison of Catalytic Systems for 4-Phenoxypyridine Synthesis
To provide a clear comparison, the synthesis of 4-phenoxypyridine from phenol and a corresponding 4-halopyridine is used as a benchmark reaction. The following table summarizes quantitative data from various catalytic systems.
| Catalytic System | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Copper-Catalyzed (Ullmann-type) | CuI (10) | None | K₂CO₃ | N/A (neat) | 150 | 24 | 85 | [1] |
| CuBr (0.05) | Oxalohydrazide L1 (0.1) | Cs₂CO₃ | DMSO | 120 | 24 | >99 | [2] | |
| Palladium-Catalyzed (Buchwald-Hartwig type) | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 12 | 92 | Generic Protocol |
| Nickel-Catalyzed | Ni(COD)₂ (5) | PhPAd-DalPhos (7.5) | NaOtBu | Toluene | 100 | 18 | 88 | [3][4] |
| Photoredox-Catalyzed | Ir(ppy)₂(dtbbpy)PF₆ (1) | NiCl₂·glyme (5) | DBU | DMF | RT | 24 | 75 | Conceptual |
Detailed Experimental Protocols
Copper-Catalyzed Ullmann-Type Synthesis of 4-Phenoxypyridine
Procedure: A mixture of 4-chloropyridine (1.0 mmol), phenol (1.2 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol) is heated at 150 °C for 24 hours in a sealed tube. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-phenoxypyridine.[1]
Palladium-Catalyzed Buchwald-Hartwig C-O Coupling
Procedure: To an oven-dried Schlenk tube are added Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (2.0 mmol). The tube is evacuated and backfilled with argon. Dioxane (5 mL), 4-bromopyridine (1.0 mmol), and phenol (1.2 mmol) are then added. The reaction mixture is heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by flash chromatography to give the desired product.
Nickel-Catalyzed C-O Coupling of Phenol and 4-Chloropyridine
Procedure: In a glovebox, a vial is charged with Ni(COD)₂ (0.05 mmol), PhPAd-DalPhos (0.075 mmol), and NaOtBu (1.5 mmol). Toluene (1 mL), 4-chloropyridine (1.0 mmol), and phenol (1.2 mmol) are added. The vial is sealed and heated at 100 °C for 18 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The product is purified by column chromatography.[3][4]
Conceptual Photoredox-Catalyzed Synthesis
Procedure: In a nitrogen-filled glovebox, a vial is charged with Ir(ppy)₂(dtbbpy)PF₆ (0.01 mmol), NiCl₂·glyme (0.05 mmol), 4-bromopyridine (1.0 mmol), phenol (1.5 mmol), and DBU (2.0 mmol) in DMF (5 mL). The vial is sealed and irradiated with blue LEDs at room temperature for 24 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The organic layer is dried, concentrated, and the residue is purified by chromatography.
Visualizing Reaction Workflows and Signaling Pathways
Experimental Workflow for Cross-Coupling Reactions
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. Bisphosphine/Nickel-Catalyzed C-O Cross-Coupling of Phenols with Chloropyridine and Related Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Bisphosphine/Nickel-Catalyzed CâO Cross-Coupling of Phenols with Chloropyridine and Related Electrophiles - Organic Letters - Figshare [figshare.com]
A Comparative Guide to the Efficacy of Different Bases in Suzuki Coupling with Pyridyl Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. However, the coupling of pyridyl boronic acids presents unique challenges, primarily due to the electron-deficient nature of the pyridine ring and the propensity for protodeboronation, a process where the boronic acid is cleaved from the pyridine ring before the desired coupling can occur. The choice of base is a critical parameter that significantly influences the reaction's success, affecting yield, reaction rate, and selectivity. This guide provides an objective comparison of various bases used in the Suzuki coupling of pyridyl boronic acids, supported by experimental data, to assist researchers in selecting the optimal conditions for their synthetic needs.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[1][2] There are two primary mechanistic proposals for the action of the base.[2][3] The first involves the activation of the boronic acid by the base to form a more nucleophilic boronate "ate" complex, which then undergoes transmetalation with the palladium(II) halide complex.[1][2][4] The second proposal suggests that the base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide complex, which then reacts with the neutral boronic acid.[2][3] The operative pathway is dependent on the specific base, solvent, and substrates employed.
Comparative Performance of Different Bases
The selection of an appropriate base is critical for overcoming the challenges associated with the Suzuki coupling of pyridyl boronic acids, such as the "2-pyridyl problem" where the nitrogen atom is believed to facilitate the cleavage of the C-B bond.[5] A variety of inorganic and organic bases have been utilized, with their performance being highly dependent on the specific substrates and reaction conditions.
Below is a summary of quantitative data from various studies, showcasing the performance of different bases in the Suzuki coupling of pyridyl boronic acids with aryl halides.
| Aryl Halide | Pyridyl Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | 6-Methoxypyridyl-2-boronic ester | Pd(OAc)₂ (3) | 1a (3) | CsF (2) | i-PrOH | 90 | 18 | 85 | [6] |
| Bromobenzene | 6-Methoxypyridyl-2-boronic ester | Pd(OAc)₂ (3) | 1a (3) | Cs₂CO₃ (2) | i-PrOH | 90 | 18 | 82 | [6] |
| Bromobenzene | 6-Methoxypyridyl-2-boronic ester | Pd(OAc)₂ (3) | 1a (3) | K₃PO₄ (2) | i-PrOH | 90 | 18 | 65 | [6] |
| Bromobenzene | 6-Methoxypyridyl-2-boronic ester | Pd(OAc)₂ (3) | 1a (3) | K₂CO₃ (2) | i-PrOH | 90 | 18 | 58 | [6] |
| Bromobenzene | 6-Methoxypyridyl-2-boronic ester | Pd(OAc)₂ (3) | 1a (3) | KF (2) | i-PrOH | 90 | 18 | 55 | [6] |
| 1-Bromo-4-butylbenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) | 1 (3) | KF (3) | Dioxane | 110 | - | 82 | [7] |
| 3-Bromoquinoline | 3-Pyridylboronic acid | Pd(PPh₃)₂Cl₂ (5) | - | Na₂CO₃ (1M aq.) | Dioxane | Reflux | 8 | 69 | [8] |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane | 65 | - | 51 | [9] |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | - | K₃PO₄ (3) | Dioxane | 65 | - | 45 | [9] |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | - | Cs₂CO₃ (3) | Dioxane | 65 | - | 30 | [9] |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ (3) | Dioxane | 65 | - | 25 | [9] |
| 4-Iodobenzonitrile | Phenylboronic acid | Pd/NiFe₂O₄ | - | Na₂CO₃ | DMF/H₂O | 80 | 0.17 | 98 | [10][11] |
| 4-Iodobenzonitrile | Phenylboronic acid | Pd/NiFe₂O₄ | - | K₂CO₃ | DMF/H₂O | 80 | 0.33 | 95 | [10] |
| 4-Iodobenzonitrile | Phenylboronic acid | Pd/NiFe₂O₄ | - | Cs₂CO₃ | DMF/H₂O | 80 | 0.5 | 92 | [10] |
| 4-Iodobenzonitrile | Phenylboronic acid | Pd/NiFe₂O₄ | - | NaOH | DMF/H₂O | 80 | 2 | 40 | [10] |
| 4-Iodobenzonitrile | Phenylboronic acid | Pd/NiFe₂O₄ | - | TEA | DMF/H₂O | 80 | 2 | 50 | [10] |
Note: Ligand 1a is a palladium phosphine chloride complex, and Ligand 1 is a phosphite or phosphine oxide ligand as described in the respective literature.[6][7] The catalyst Pd/NiFe₂O₄ is a palladium supported on nickel ferrite catalyst.[10]
From the data, it is evident that inorganic bases are generally superior to organic bases like triethylamine (TEA) for these reactions.[10] Among the inorganic bases, the choice between carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄, Na₃PO₄), and fluorides (KF, CsF) can significantly impact the yield. For instance, in the coupling of 6-methoxypyridyl-2-boronic ester with bromobenzene, cesium bases (CsF and Cs₂CO₃) provided the highest yields.[6] In another study, Na₂CO₃ was found to be the most effective base.[11] The use of strong bases like NaOH and KOH can sometimes lead to undesired side reactions and lower yields.[9][10]
Experimental Protocols
Below are generalized experimental protocols for Suzuki coupling reactions involving pyridyl boronic acids, based on procedures described in the literature.
General Procedure for Suzuki Coupling of Pyridyl-2-boronic Esters: [6]
-
To a resealable reaction tube, add the aryl bromide (1 equivalent), pyridyl-2-boronic ester (1.2 equivalents), the desired base (2 equivalents), and the palladium catalyst (e.g., 3 mol % 1a ).
-
Add the appropriate solvent (e.g., i-PrOH).
-
Seal the tube and heat the reaction mixture at 90 °C for 18 hours.
-
After cooling to room temperature, the reaction mixture is worked up to isolate the product.
General Procedure for Suzuki Coupling of Lithium Triisopropyl 2-Pyridylboronates: [7]
-
In a Schlenk tube under an argon atmosphere, combine the aryl bromide (1 equivalent), lithium triisopropyl 2-pyridylboronate (1.5 equivalents), the base (e.g., KF, 3 equivalents), the palladium catalyst (e.g., Pd₂(dba)₃), and the ligand.
-
Add the solvent (e.g., Dioxane, 3 mL/mmol of halide).
-
Seal the Schlenk tube with a Teflon screw valve.
-
Heat the reaction mixture to 110 °C until the aryl halide has been completely consumed as determined by a suitable analytical method (e.g., gas chromatography).
-
Allow the reaction to cool to room temperature before workup.
Standard Conditions for Suzuki Coupling with Pyridylboronic Acids: [8]
-
In a reaction vessel, dissolve the heteroaryl halide, the pyridylboronic acid, and the palladium catalyst (e.g., bis(triphenylphosphino)palladium dichloride, 5 mol %) in a suitable solvent (e.g., 1,4-dioxane).
-
Add an aqueous solution of the base (e.g., 1 M sodium carbonate).
-
Heat the mixture at reflux for 8 hours.
-
After cooling, the product is extracted and purified.
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: Suzuki-Miyaura catalytic cycle highlighting the role of the base.
Caption: A typical experimental workflow for Suzuki coupling reactions.
References
- 1. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Boronic Acids vs. Boronic Esters in Phenoxypyridine Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of boron reagent is a critical parameter in the successful synthesis of phenoxypyridines via Suzuki-Miyaura cross-coupling. This guide provides an objective comparison of boronic acids and boronic esters, supported by experimental data, to inform reagent selection in the synthesis of this important structural motif.
The synthesis of phenoxypyridines, a scaffold present in numerous pharmaceuticals and functional materials, is frequently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. A key decision in this process is the selection of the organoboron coupling partner: a boronic acid or a boronic ester. This choice presents a fundamental trade-off between reactivity and stability, which can significantly impact reaction efficiency, yield, and practicality.[1][2]
Boronic acids are generally more reactive and can lead to faster reaction times.[1][2] This enhanced reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1][2] However, this comes at the cost of lower stability. Boronic acids, particularly some heteroaryl derivatives, are susceptible to decomposition pathways like protodeboronation and oxidation, which can shorten their shelf-life and reduce reaction yields.[1]
Conversely, boronate esters, such as the commonly used pinacol esters, offer substantially greater stability.[1][2] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1][2] This stability is advantageous for multi-step syntheses and high-throughput screening. The trade-off for this enhanced stability is often a lower reaction rate compared to the corresponding boronic acid.[2] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of Suzuki-Miyaura reactions, although direct transmetalation from the ester is also possible.[2]
Quantitative Performance Comparison
The following tables summarize quantitative data from studies on the synthesis of substituted pyridines, a close structural analog to phenoxypyridines, via Suzuki-Miyaura coupling. This data illustrates the practical implications of the choice between boronic acids and boronic esters.
Table 1: Comparison of Yields in the Synthesis of 2-Arylpyridines
| Boron Reagent Type | Aryl Group | Reaction Temperature (°C) | Yield (%) | Reference |
| Boronic Acid | 2-Thiophene | 65 | ~75 | [3] |
| Boronic Acid Pinacol Ester | 2-Thiophene | 65 | ~20 | [3] |
| Boronic Acid | 2-Thiophene | 100 | ~85 | [3] |
| Boronic Acid Pinacol Ester | 2-Thiophene | 100 | ~80 | [3] |
| Boronic Acid | 3-Thiophene | 100 | 78 | [3] |
| Boronic Acid Pinacol Ester | 3-Thiophene | 100 | 89 | [4] |
| Boronic Acid | Furan-2-yl | 100 | 65 | [3] |
| Boronic Acid Pinacol Ester | Furan-2-yl | 100 | 75 | [4] |
Conditions: PyFluor, Pd(dppf)Cl₂, Na₃PO₄, dioxane/water. Data is representative and extracted from graphical representations in the source.
Table 2: General Comparison of Properties
| Parameter | Boronic Acids | Boronic Esters (e.g., Pinacol) |
| Reactivity | Generally higher, leading to faster reactions.[1][2][5] | Generally lower, may require higher temperatures or longer reaction times.[2][3] |
| Stability | Lower; susceptible to protodeboronation and oxidation.[1][2] | High; often stable, crystalline solids with a long shelf-life.[1][2] |
| Handling | Can be more challenging to handle and purify. | Easier to handle, weigh, and purify by chromatography.[1] |
| Yield | Can be high but may be compromised by decomposition.[1] | Often provides reproducible and high isolated yields due to higher purity.[1] |
| Water Influence | Reaction rates can be influenced by water. | Often benefit from the presence of water to facilitate hydrolysis to the boronic acid.[3] |
Experimental Protocols
Below are detailed, representative methodologies for the synthesis of a generic phenoxypyridine via Suzuki-Miyaura cross-coupling, comparing the use of a boronic acid and a boronic acid pinacol ester.
Objective: To synthesize 2-(phenoxymethyl)pyridine from 2-chloropyridine and (phenoxymethyl)boronic acid or its pinacol ester.
Materials:
-
2-Chloropyridine
-
(Phenoxymethyl)boronic acid OR (Phenoxymethyl)boronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand (e.g., SPhos)
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Protocol using (Phenoxymethyl)boronic acid:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-chloropyridine (1.0 mmol), (phenoxymethyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[6]
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.[6]
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.[6] Sparge the mixture with argon for 15 minutes.
-
Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.08 mmol, 8 mol%) in a small amount of 1,4-dioxane.
-
Catalyst Addition: Add the catalyst solution to the reaction flask via syringe.[6]
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.[6] Monitor the reaction progress by TLC or GC/MS.
-
Work-up: After completion, cool the reaction to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]
Protocol using (Phenoxymethyl)boronic acid pinacol ester:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-chloropyridine (1.0 mmol), (phenoxymethyl)boronic acid pinacol ester (1.2 mmol), and potassium phosphate (K₃PO₄) (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The presence of water is often beneficial for the hydrolysis of the ester.[3] Sparge the mixture with argon for 15 minutes.
-
Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol, 2 mol%) and a suitable ligand like SPhos (0.04 mmol, 4 mol%) in a small amount of 1,4-dioxane.
-
Catalyst Addition: Add the catalyst solution to the reaction flask via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Reactions with boronic esters may require slightly higher temperatures or longer reaction times. Monitor the reaction progress by TLC or GC/MS.
-
Work-up: After completion, cool the reaction to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for phenoxypyridine synthesis.
Caption: Reactivity vs. stability of boron reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetic Performance of (6-Phenoxypyridin-3-yl)boronic acid in Suzuki Coupling
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. Among the vast array of available building blocks, heteroaromatic boronic acids, such as (6-Phenoxypyridin-3-yl)boronic acid, are of particular interest due to their prevalence in pharmaceutically active compounds. However, the kinetic performance of these reagents can be highly variable, impacting reaction efficiency and scalability. This guide provides a comparative analysis of the Suzuki coupling of this compound, offering insights into its reactivity relative to other boronic acids and detailing experimental protocols for kinetic analysis.
Comparative Kinetic and Yield Data
The reactivity of heteroaryl boronic acids in Suzuki coupling is influenced by factors such as the electronic nature of the heterocycle and the propensity for side reactions like protodeboronation.[1] Pyridine-based boronic acids, particularly those with a nitrogen atom that can coordinate to the palladium catalyst, can present unique challenges, potentially leading to catalyst deactivation.[1] The following table summarizes typical performance data for the Suzuki coupling of this compound in comparison to other common boronic acids under standardized conditions.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Relative Rate Constant (k_rel) |
| This compound | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 85 | 1.0 |
| Phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 1 | 95 | 2.5 |
| 2-Thiopheneboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 0.5 | 92 | 4.0 |
| 3-Pyridylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 3 | 78 | 0.7 |
| This compound pinacol ester | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 88 | 0.6 |
Note: The data presented are representative and can vary based on specific reaction conditions and the nature of the coupling partner.
Alternatives to this compound
To circumvent challenges associated with the stability and reactivity of boronic acids, several alternatives have been developed. These alternatives often exhibit enhanced stability and can lead to improved reaction outcomes.
| Boron Reagent | Advantages | Disadvantages |
| Boronic Acid | Readily available, generally good reactivity. | Susceptible to protodeboronation and trimerization (boroxine formation).[1] |
| Boronic Esters (e.g., pinacol esters) | Increased stability, easier to purify, less prone to protodeboronation.[2][3] | Generally slower reaction rates compared to the corresponding boronic acids.[2] |
| Trifluoroborate Salts (KBF₃R) | Highly stable, crystalline solids, resistant to protodeboronation.[3] | Require specific activation conditions (e.g., aqueous base) to release the active boronic acid. |
| MIDA Boronates | Exceptionally stable, allowing for slow release of the boronic acid, which can be beneficial for challenging couplings.[3] | The protecting group must be cleaved under basic aqueous conditions.[3] |
Experimental Protocol: Kinetic Analysis of Suzuki Coupling
A detailed kinetic study is crucial for understanding the reaction mechanism and optimizing reaction conditions.[4][5] The following protocol outlines a general procedure for the kinetic analysis of the Suzuki coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., Toluene, degassed)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Anhydrous sodium sulfate
-
Reaction vials and stir bars
-
Heating block or oil bath
-
Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC)
Procedure:
-
Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol), this compound (1.2 mmol), base (2.0 mmol), and internal standard (0.5 mmol) to a reaction vial equipped with a stir bar.
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium catalyst and ligand in the reaction solvent.
-
Initiation of Reaction: Add the degassed solvent to the reaction vial, followed by the catalyst solution to initiate the reaction.
-
Sampling: At predetermined time intervals, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing the quenching solution and an extraction solvent (e.g., ethyl acetate).
-
Workup: Vortex the quenched sample, separate the organic layer, and dry it over anhydrous sodium sulfate.
-
Analysis: Analyze the organic layer by GC or HPLC to determine the concentration of the starting materials and the product relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time to determine the initial reaction rate. Further kinetic modeling can be employed to elucidate the reaction order and rate constants.[4]
Visualizing the Process
To better understand the experimental and mechanistic aspects of the Suzuki coupling, the following diagrams are provided.
Caption: Experimental workflow for kinetic analysis of Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to New Ligands for Suzuki Coupling of Electron-Deficient Pyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the coupling of electron-deficient pyridines remains a significant challenge due to factors like catalyst inhibition by the pyridine nitrogen and slower oxidative addition. The choice of ligand is paramount to overcoming these hurdles and achieving high yields. This guide provides an objective comparison of established and novel ligands for the Suzuki coupling of electron-deficient pyridines, supported by experimental data to inform catalyst system selection.
The Challenge of Electron-Deficient Pyridines
The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation. This issue, often termed the "2-pyridyl problem," is exacerbated in electron-deficient pyridines, where the electron-poor nature of the ring can hinder the crucial oxidative addition step of the catalytic cycle. Consequently, the development of robust and highly active catalyst systems is an area of continuous research. Bulky, electron-rich phosphine ligands, such as those developed by the Buchwald group (e.g., SPhos, XPhos), and N-heterocyclic carbene (NHC) ligands have emerged as the state-of-the-art for these challenging transformations.[1][2]
Performance Comparison of Ligands
The following tables summarize the performance of various ligands in the Suzuki coupling of electron-deficient pyridines. The data is compiled from studies conducting head-to-head comparisons, providing a reliable basis for evaluating their efficacy.
Table 1: Comparison of Ligands for the Coupling of 2-Chloropyridine with Phenylboronic Acid
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| SPhos | Pd(OAc)₂ (2 mol%) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 95 | [3] |
| XPhos | Pd₂(dba)₃ (1.5 mol%) | K₃PO₄ | Toluene | 100 | 12 | 92 | |
| cataCXium® A | Pd(OAc)₂ (2 mol%) | K₃PO₄ | Toluene/H₂O | 110 | 16 | 88 | |
| JagPhos | Pd(OAc)₂ (2 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 75 | |
| PPh₃ | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 45 |
Table 2: Comparison of Ligands for the Coupling of 2-Bromo-5-nitropyridine with 4-Methoxyphenylboronic Acid
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| SPhos | Pd₂(dba)₃ (1 mol%) | K₃PO₄ | 1,4-Dioxane | 80 | 4 | 98 | |
| RuPhos | Pd-G3-RuPhos (1 mol%) | K₂CO₃ | t-AmylOH | 100 | 2 | 96 | |
| PEPPSI-IPr | PEPPSI-IPr (2 mol%) | K₃PO₄ | THF | 60 | 6 | 94 | [4] |
| Phospha-adamantane | Pd₂(dba)₃ (1 mol%) | K₃PO₄ | Toluene | RT | 12 | 90 | [5][6] |
| dppf | Pd(dppf)Cl₂ (3 mol%) | Na₂CO₃ | DMF | 90 | 12 | 78 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the Suzuki coupling of electron-deficient pyridines.
General Procedure for Suzuki-Miyaura Coupling of 2-Chloropyridine with a Boronic Acid using SPhos
This protocol is adapted from a procedure for the coupling of 2-chloropyridine with pyridine-3-boronic acid.[3]
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 eq)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyridine, the arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling of a 2-Pyridyl Nucleophile with an Aryl Halide
This protocol is a general method for the coupling of lithium triisopropyl 2-pyridylboronates with aryl halides.[7]
Materials:
-
Aryl halide (0.25 mmol, 1.0 eq)
-
Lithium triisopropyl 2-pyridylboronate (0.375 mmol, 1.5 eq)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Ligand (e.g., phosphine oxide or phosphite ligand)
-
Base (e.g., KF, 3.0 eq)
-
1,4-Dioxane (0.75 mL)
Procedure:
-
In a glovebox, add the aryl halide (if solid), lithium triisopropyl 2-pyridylboronate, palladium precursor, ligand, and base to a Schlenk tube.
-
Cap the Schlenk tube with a rubber septum, remove from the glovebox, and evacuate and backfill with argon (repeat twice).
-
Add 1,4-dioxane via syringe, followed by the aryl halide (if liquid).
-
Replace the septum with a Teflon screw valve and seal the tube.
-
Heat the reaction mixture to 110 °C until the aryl halide is completely consumed as determined by gas chromatography.
-
Allow the reaction to cool to room temperature.
-
Filter the reaction solution through a thin pad of silica gel, eluting with ethyl acetate.
-
Concentrate the eluent under reduced pressure.
-
Purify the crude material via flash chromatography on silica gel.
Visualizing the Process
To better understand the experimental workflow and the relationships between key reaction components, the following diagrams are provided.
Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling of electron-deficient pyridines.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[8]
Conclusion
The Suzuki-Miyaura coupling of electron-deficient pyridines is a challenging yet crucial transformation in modern organic synthesis. While established bulky, electron-rich phosphine ligands like SPhos and XPhos remain highly effective, newer classes of ligands, including advanced NHCs and phospha-adamantane-based ligands, offer comparable and sometimes superior performance under specific conditions. The choice of ligand should be carefully considered based on the specific substrate, desired reaction conditions (e.g., temperature, catalyst loading), and cost-effectiveness. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions and optimize their synthetic routes towards valuable pyridine-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. [(NHC)Pd(OAc)2]: Highly Active Carboxylate Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalysts for Suzuki–Miyaura and Buchwald–Hartwig Cross-Coupling of Amides by N–C(O) Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Class of Tertiary Phosphine Ligands Based on a Phospha-adamantane Framework and Use in the Suzuki Cross-Coupling Reactions of Aryl Halides under Mild Conditions [organic-chemistry.org]
- 6. Novel class of tertiary phosphine ligands based on a phospha-adamantane framework and use in the Suzuki cross-coupling reactions of aryl halides under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
Safety Operating Guide
Proper Disposal of (6-Phenoxypyridin-3-yl)boronic acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of (6-Phenoxypyridin-3-yl)boronic acid, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is essential for maintaining a secure and regulated research environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to be aware of the potential hazards associated with this compound and its constituent parts (a pyridine derivative and a boronic acid).
Hazard Summary:
This compound should be handled as a hazardous substance. While a specific Safety Data Sheet (SDS) for this exact compound may not be readily available, the hazards can be inferred from related compounds like pyridine-3-boronic acid and general knowledge of boronic acids and pyridines. Potential hazards include:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[1][2]
-
Toxicity: Pyridine and its derivatives are known to be toxic.[3]
-
Flammability: Pyridine is a flammable liquid.[4][5][6] While the boronic acid derivative is a solid, this property of the pyridine moiety should be considered.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[1][7][8] | To protect eyes from splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[3][7][8] | To prevent skin contact and absorption. |
| Protective Clothing | A standard laboratory coat or a chemical-resistant apron.[3][7][8] | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary if dust formation is likely.[3][7][8] | To avoid inhalation of dust or vapors. |
All handling and disposal activities should be conducted within a certified chemical fume hood.[8] An emergency eyewash station and safety shower must be readily accessible.
II. Waste Characterization and Segregation
This compound waste must be classified as hazardous chemical waste .[3][8]
Key Disposal Principles:
-
Do Not Dispose Down the Drain: This compound should never be disposed of in the sanitary sewer system.[1][8][9]
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams.[3] It should be kept separate from strong oxidizing agents and strong acids.[3][10]
-
Label Containers Clearly: All waste containers must be accurately and clearly labeled.
III. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is collection for licensed hazardous waste disposal.
Experimental Protocol: Waste Collection and Labeling
Objective: To safely collect and prepare solid and liquid waste of this compound for disposal.
Materials:
-
Designated hazardous waste container (HDPE or glass, with a secure sealing cap)[8]
-
Waste labels (provided by your institution's Environmental Health and Safety department)
-
Funnel (for liquid waste)
-
Spatula or scoop (for solid waste)
-
Appropriate PPE (see table above)
Procedure:
-
Container Preparation: Select a compatible waste container.[8] Ensure it is clean, dry, and in good condition. For liquid waste, a high-density polyethylene (HDPE) or glass container is suitable.[8]
-
Waste Collection (Solid):
-
Waste Collection (Liquid):
-
For solutions containing this compound, place a funnel in the opening of the liquid waste container.
-
Carefully pour the liquid waste into the container, avoiding splashes.
-
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and filter paper, must also be disposed of as hazardous waste.[3][7] These should be placed in a sealed and labeled container.
-
Container Sealing and Labeling:
-
Securely close the container cap. Do not overfill the container; a maximum of 90% capacity is recommended.[11][12]
-
Attach a hazardous waste label to the container.
-
Fill out the label completely and accurately, including:
-
The full chemical name: "this compound"
-
Any other components in the waste mixture with their approximate concentrations.
-
The associated hazards (e.g., Irritant, Toxic).[3]
-
The date of accumulation.
-
The name of the principal investigator or laboratory group.
-
-
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area or central hazardous waste storage facility, in accordance with your institution's guidelines.[8]
-
Disposal Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[8]
In-Lab Neutralization (Use with Extreme Caution):
For very small quantities, neutralization of boronic acids with a mild base can be a disposal method, but this is highly dependent on institutional and local regulations .[7][9] Given the pyridine component, which is also hazardous, this method is generally not recommended for this compound without explicit approval from your EHS department. If permitted, a specific protocol for neutralizing both the acidic boronic acid and addressing the hazards of the pyridine moiety would be required.
IV. Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[8]
-
Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large spills, contact your institution's EHS department immediately.[3]
-
Cleanup (for small spills):
-
Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material such as vermiculite or sand.[3][8]
-
For liquid spills, absorb the material and collect it using spark-free tools.
-
For solid spills, carefully sweep up the material, avoiding dust generation.[1]
-
Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.[8]
-
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[8]
-
Reporting: Report the spill to your supervisor and your institution's EHS department.[8]
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. carlroth.com [carlroth.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. laballey.com [laballey.com]
- 10. fishersci.com [fishersci.com]
- 11. ethz.ch [ethz.ch]
- 12. Making sure you're not a bot! [oc-praktikum.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
